Ezatiostat
Beschreibung
Structure
2D Structure
Eigenschaften
IUPAC Name |
ethyl (2S)-2-amino-5-[[(2R)-3-benzylsulfanyl-1-[[(1R)-2-ethoxy-2-oxo-1-phenylethyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N3O6S/c1-3-35-26(33)21(28)15-16-23(31)29-22(18-37-17-19-11-7-5-8-12-19)25(32)30-24(27(34)36-4-2)20-13-9-6-10-14-20/h5-14,21-22,24H,3-4,15-18,28H2,1-2H3,(H,29,31)(H,30,32)/t21-,22-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEJFLVSOGNLSS-WPFOTENUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC(=O)NC(CSCC1=CC=CC=C1)C(=O)NC(C2=CC=CC=C2)C(=O)OCC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)N[C@H](C2=CC=CC=C2)C(=O)OCC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40168592 | |
| Record name | Ezatiostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40168592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
529.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168682-53-9 | |
| Record name | Ezatiostat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168682539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ezatiostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05460 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ezatiostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40168592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EZATIOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/057D10I8S8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Ezatiostat in Hematopoietic Stem Cells
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Ezatiostat (Telintra®, TLK199) is a novel, first-in-class investigational drug agent designed to stimulate the proliferation and differentiation of hematopoietic progenitors. As a tripeptide analog of glutathione, its mechanism centers on the inhibition of Glutathione S-transferase P1-1 (GSTP1-1), a key enzyme often overexpressed in malignant cells and a negative regulator of the c-Jun N-terminal kinase (JNK) signaling pathway. By disrupting the inhibitory interaction between GSTP1-1 and JNK, this compound leads to the activation of downstream pathways that promote normal hematopoiesis, offering a targeted therapeutic strategy for conditions characterized by bone marrow failure, such as Myelodysplastic Syndromes (MDS). This document provides a detailed overview of its molecular mechanism, supported by preclinical and clinical data, experimental protocols, and pathway visualizations.
Molecular Mechanism of Action
This compound's therapeutic activity is initiated through a multi-step intracellular process, beginning with its conversion from a prodrug to its active metabolites and culminating in the modulation of gene transcription.
Prodrug Metabolism
This compound is administered as an orally bioavailable diethyl ester prodrug. Intracellularly, it undergoes hydrolysis by esterases to be converted into its active metabolites. The primary active metabolite responsible for its therapeutic effect is the diacid form, TLK117, which is a direct inhibitor of GSTP1-1.
Core Signaling Pathway: GSTP1-1 Inhibition and JNK Activation
The central mechanism of this compound involves the targeted inhibition of GSTP1-1.
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GSTP1-1 as a JNK Inhibitor: In hematopoietic cells, particularly under unstressed conditions, GSTP1-1 exists in a protein-protein complex with JNK, a critical member of the mitogen-activated protein kinase (MAPK) family. This binding sequesters JNK and suppresses its kinase activity.
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Disruption of the GSTP1-1/JNK Complex: The active metabolite of this compound, TLK117, selectively binds to GSTP1-1. This binding induces a conformational change in GSTP1-1, causing it to dissociate from JNK.
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JNK Activation and Downstream Signaling: The release of JNK from its inhibitory complex allows it to become activated via phosphorylation. Activated JNK then phosphorylates its primary downstream target, the transcription factor c-Jun.
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Nuclear Translocation and Gene Transcription: Phosphorylated c-Jun translocates to the nucleus, where it binds to DNA and promotes the transcription of genes essential for cellular proliferation, differentiation, and maturation of hematopoietic progenitor cells. This process helps to overcome the block in differentiation (ineffective hematopoiesis) that is a hallmark of MDS.
In addition to the JNK pathway, some studies suggest that this compound may also activate the ERK1/ERK2 signaling pathways, which could contribute to its proliferative effects. The therapeutic action is context-dependent, promoting the growth and maturation of normal myeloid progenitors while inducing apoptosis in certain malignant cell lines.
Quantitative Data Summary
The clinical efficacy of this compound has been evaluated in several studies involving patients with MDS. The data below summarizes key findings from these trials.
Table 1: Summary of Hematologic Improvement (HI) in MDS Patients Treated with this compound
| Clinical Study & Formulation | Patient Population | Dose / Schedule | HI-Erythroid (HI-E) | HI-Neutrophil (HI-N) | HI-Platelet (HI-P) | Trilineage Response | Reference |
| Phase 1-2a (IV Liposomal) | 54 MDS Patients | 50-600 mg/m² (IV) on Days 1-5 of a 14 or 21-day cycle | 24% (9 of 38) | 42% (11 of 26) | 50% (12 of 24) | 25% (4 of 16) | |
| Phase 1 (Oral Tablets) | 45 Low to Int-2 Risk MDS | 200-6000 mg/day (Oral) on Days 1-7 of a 21-day cycle | Data included in overall HI | Data included in overall HI | Data included in overall HI | 1 Complete Cytogenetic Response, 3 Bilineage Responses | |
| Phase 1 (Oral Combination) | 19 Non-del(5q) Low to Int-1 Risk MDS | 2000 mg/day this compound + 10 mg/day Lenalidomide | 40% (4 of 10) | 33% (1 of 3) | 60% (3 of 5) | 33% (1 of 3 with pancytopenia) |
HI responses were defined by International Working Group (IWG) criteria.
Table 2: Common Treatment-Related Adverse Events (Grade 1-2)
| Adverse Event | Phase 1-2a (IV) | Phase 1 (Oral) | Phase 1 (Oral Combo) |
| Nausea | 15% | 56% (G1), 9% (G2) | Reported |
| Diarrhea | 7% | 36% (G1), 7% (G2) | Reported |
| Vomiting | Not specified | 24% (G1), 7% (G2) | Reported |
| Fatigue | 13% | Not specified | Reported |
| Flushing | 19% | Not applicable | Not applicable |
| Chills | 11% | Not applicable | Not applicable |
| Back Pain | 15% | Not applicable | Not applicable |
Key Experimental Protocols
The mechanism of this compound has been elucidated through a series of key in vitro and in vivo experiments. Detailed methodologies for these assays are provided below.
Hematopoietic Progenitor Colony-Forming Unit (CFU) Assay
This assay measures the ability of hematopoietic progenitors from bone marrow to proliferate and differentiate into colonies of mature cells in response to this compound.
Protocol:
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Cell Isolation: Isolate bone marrow mononuclear cells (BMMCs) from human donors or animal models using Ficoll-Paque density gradient centrifugation.
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Plating: Resuspend BMMCs in Iscove's Modified Dulbecco's Medium (IMDM). Mix the cell suspension with MethoCult™ medium (e.g., H4434 Classic) containing recombinant cytokines (e.g., SCF, GM-CSF, IL-3, EPO) to a final plating concentration of 1 x 10⁵ cells/mL.
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Treatment: Add this compound (dissolved in a suitable vehicle like DMSO) to the cell/MethoCult™ mixture at various concentrations. Include a vehicle-only control.
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Culture: Dispense 1.1 mL of the final mixture into 35 mm culture dishes. Place the dishes in a larger petri dish with sterile water to maintain humidity.
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Incubation: Incubate the cultures for 14 days at 37°C in a humidified atmosphere with 5% CO₂.
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Analysis: After incubation, identify and enumerate colonies based on their morphology using an inverted microscope. Classify them as Burst-Forming Unit-Erythroid (BFU-E), Colony-Forming Unit-Granulocyte, Macrophage (CFU-GM), and Colony-Forming Unit-Granulocyte, Erythrocyte, Monocyte, Megakaryocyte (CFU-GEMM).
JNK Activation Assay via Western Blot
This protocol details the detection of increased JNK phosphorylation in hematopoietic cells following treatment with this compound.
Protocol:
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Cell Culture and Treatment: Culture a hematopoietic cell line (e.g., HL-60) or primary BMMCs to a density of 1-2 x 10⁶ cells/mL. Treat cells with this compound at a predetermined effective concentration for various time points (e.g., 0, 15, 30, 60 minutes).
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Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using a 10% SDS-polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
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Immunoblotting:
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Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
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Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated JNK (p-JNK, p-Thr183/p-Tyr185).
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Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
-
Analysis: Strip the membrane and re-probe with an antibody for total JNK to confirm equal protein loading. Quantify band intensities using densitometry software (e.g., ImageJ) and express JNK activation as the ratio of p-JNK to total JNK.
Apoptosis Assay in HL-60 Cells via Flow Cytometry
This assay is used to quantify the pro-apoptotic effect of this compound on malignant cells.
Protocol:
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Cell Culture and Treatment: Seed human promyelocytic leukemia (HL-60) cells at a density of 0.5 x 10⁶ cells/mL. Treat the cells with varying concentrations of this compound for 24 to 48 hours. Include an untreated control and a positive control for apoptosis (e.g., camptothecin).
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Cell Staining:
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Harvest approximately 1 x 10⁵ cells per sample by centrifugation.
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Wash the cells with cold PBS.
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Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
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Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
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Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
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Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.
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Analysis:
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Viable cells: Annexin V-negative and PI-negative.
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Early apoptotic cells: Annexin V-positive and PI-negative.
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Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
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Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
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Ezatiostat (TLK199): A Technical Guide to JNK Signaling Pathway Activation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ezatiostat (formerly known as TLK199 and Telintra®) is a novel glutathione analog prodrug that acts as a potent and selective inhibitor of Glutathione S-transferase P1-1 (GSTP1-1).[1] Its mechanism of action involves the disruption of the inhibitory complex between GSTP1-1 and c-Jun N-terminal kinase (JNK), leading to the activation of the JNK signaling pathway.[2][3] This activation promotes the proliferation and differentiation of normal hematopoietic progenitor cells while inducing apoptosis in malignant cells.[1][2] This technical guide provides an in-depth overview of this compound's mechanism of action, a summary of key quantitative data from preclinical and clinical studies, and detailed experimental protocols relevant to its study.
Core Mechanism of Action: GSTP1-1 Inhibition and JNK Activation
This compound is administered as a diethyl ester prodrug, which is metabolized intracellularly by esterases to its active diacid metabolite, TLK117.[1][2] The primary molecular target of TLK117 is Glutathione S-transferase P1-1 (GSTP1-1), an enzyme often overexpressed in various cancers.[2]
Under normal physiological conditions, GSTP1-1 binds directly to c-Jun N-terminal kinase (JNK), a key member of the mitogen-activated protein kinase (MAPK) family, thereby inhibiting its activity.[2][4] This interaction is a crucial regulatory mechanism for cellular processes such as proliferation, differentiation, and apoptosis.[2][4]
The active metabolite of this compound, TLK117, selectively binds to GSTP1-1. This binding event induces a conformational change in GSTP1-1, leading to the dissociation of the GSTP1-1/JNK complex.[1][2] The release from this inhibitory complex allows for the phosphorylation and subsequent activation of JNK.[3] Activated JNK then phosphorylates its downstream target, the transcription factor c-Jun.[2][5] Phosphorylated c-Jun translocates to the nucleus, where it participates in the transcription of genes that regulate the growth and maturation of hematopoietic progenitors.[2][5] In the context of myelodysplastic syndromes (MDS), this cascade of events helps to overcome the block in differentiation that is characteristic of the disease.[2]
Novel analogs of this compound have also been shown to interfere with the binding of GSTP1 to all three major MAP kinases: JNK, ERK, and p38.[6]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Phase 1-2a multicenter dose-escalation study of this compound hydrochloride liposomes for injection (Telintra®, TLK199), a novel glutathione analog prodrug in patients with myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Ezatiostat's Impact on Myeloid Precursor Cell Proliferation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ezatiostat, a novel glutathione S-transferase P1-1 (GSTP1-1) inhibitor, has demonstrated significant potential in the treatment of myelodysplastic syndromes (MDS) by promoting the proliferation and differentiation of myeloid precursor cells. This technical guide provides an in-depth analysis of this compound's mechanism of action, a compilation of quantitative data from clinical studies, detailed experimental protocols for assessing its cellular effects, and a visual representation of the key signaling pathways involved.
Introduction
Myelodysplastic syndromes are a group of clonal bone marrow disorders characterized by ineffective hematopoiesis, leading to peripheral blood cytopenias. This compound (formerly known as TLK199) is a glutathione analog prodrug that is intracellularly converted to its active metabolite, which selectively inhibits GSTP1-1.[1] This inhibition triggers a cascade of downstream signaling events, primarily through the activation of the c-Jun N-terminal kinase (JNK) pathway, ultimately stimulating the growth and maturation of hematopoietic progenitors.[2][3] This guide will explore the molecular mechanisms and cellular consequences of this compound treatment on myeloid precursor cells.
Mechanism of Action: GSTP1-1 Inhibition and JNK Pathway Activation
This compound's primary mechanism of action involves the inhibition of Glutathione S-transferase P1-1 (GSTP1-1), an enzyme often overexpressed in cancer cells and known to play a role in cellular stress responses. In normal hematopoietic cells, GSTP1-1 binds to and inhibits JNK, a key regulator of cellular proliferation, differentiation, and apoptosis.
This compound, after being metabolized to its active form, binds to GSTP1-1, causing its dissociation from JNK.[2] This dissociation leads to the activation of the JNK signaling cascade. Activated JNK then phosphorylates a number of downstream targets, including the transcription factor c-Jun. Phosphorylated c-Jun translocates to the nucleus and promotes the transcription of genes involved in the growth and differentiation of myeloid progenitor cells.[4] This targeted activation of the JNK pathway is central to this compound's therapeutic effect in stimulating hematopoiesis.
Quantitative Data on the Effects of this compound
The clinical efficacy of this compound has been evaluated in several studies, primarily in patients with myelodysplastic syndromes. The following tables summarize the key quantitative findings related to hematologic improvement, which serves as a surrogate measure for the proliferation and differentiation of myeloid precursor cells. Preclinical data on the direct dose-dependent effects on myeloid cell line proliferation (e.g., IC50 values) and colony formation are not extensively available in the public domain.
| Clinical Trial Phase | Patient Population | Dosage | Hematologic Improvement - Neutrophils (HI-N) | Hematologic Improvement - Platelets (HI-P) | Hematologic Improvement - Erythroid (HI-E) | Multilineage Response | Reference |
| Phase 1/2a (IV) | Myelodysplastic Syndrome (MDS) | 50-600 mg/m² | 42% (11/26) | 50% (12/24) | 24% (9/38) | 25% (4/16 with trilineage cytopenia) | [4] |
| Phase 1 (Oral) | Low to Intermediate-2 Risk MDS | 200-6000 mg/day | - | - | - | 17 Hematologic Improvement (HI) responses observed | [5] |
Table 1: Summary of Hematologic Improvement in Patients with Myelodysplastic Syndrome Treated with this compound.
| Cell Line | Assay | Parameter | Value | Reference |
| HL-60 (Human Promyelocytic Leukemia) | Development of Resistance | Concentration for Resistance | Cells made tenfold resistant to this compound | [3] |
Table 2: In Vitro Data on this compound in a Myeloid Cell Line.
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to assess the effect of this compound on myeloid precursor cell proliferation, differentiation, and apoptosis.
Colony-Forming Unit (CFU) Assay
This assay is the gold standard for evaluating the proliferation and differentiation potential of hematopoietic progenitor cells in vitro.
Objective: To quantify the number and types of hematopoietic colonies (e.g., CFU-GM for granulocyte-macrophage, BFU-E for burst-forming unit-erythroid) formed from bone marrow or peripheral blood mononuclear cells in the presence of this compound.
Materials:
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Bone marrow or peripheral blood mononuclear cells
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Iscove's Modified Dulbecco's Medium (IMDM)
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Fetal bovine serum (FBS)
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MethoCult™ medium (e.g., H4434 Classic) containing cytokines (e.g., SCF, GM-CSF, IL-3, EPO)
-
This compound (various concentrations)
-
35 mm culture dishes
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Isolate mononuclear cells from bone marrow or peripheral blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with IMDM supplemented with 2% FBS.
-
Resuspend the cells in IMDM and perform a cell count and viability assessment (e.g., using trypan blue exclusion).
-
Prepare a cell suspension at the desired concentration (e.g., 1 x 10⁵ cells/mL).
-
Add the cell suspension and various concentrations of this compound to the MethoCult™ medium. Vortex gently to mix thoroughly.
-
Dispense 1.1 mL of the cell-containing MethoCult™ mixture into each 35 mm culture dish using a syringe with a blunt-end needle to avoid air bubbles.
-
Gently tilt the dish to ensure an even distribution of the medium.
-
Place the culture dishes in a larger petri dish with a lid, along with an open dish of sterile water to maintain humidity.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂ for 14 days.
-
After 14 days, score the colonies under an inverted microscope based on their morphology and size. Colonies are typically defined as containing ≥40 cells.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
Objective: To determine the percentage of apoptotic cells in a myeloid cell population following treatment with this compound.
Materials:
-
Myeloid cell line (e.g., HL-60)
-
This compound (various concentrations)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed myeloid cells in a culture plate at an appropriate density and treat with various concentrations of this compound for a specified time (e.g., 24, 48, 72 hours).
-
Harvest the cells, including both adherent and floating cells, and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
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Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
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Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry-based assay is used to determine the distribution of cells in the different phases of the cell cycle.
Objective: To assess the effect of this compound on the cell cycle progression of myeloid precursor cells.
Materials:
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Myeloid cell line (e.g., HL-60)
-
This compound (various concentrations)
-
Cold 70% ethanol
-
Phosphate-buffered saline (PBS)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Culture myeloid cells with and without various concentrations of this compound for the desired duration.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by resuspending the cell pellet in cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.
-
Add PI staining solution (e.g., 50 µg/mL) to the cells and incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway of this compound and the workflows for the experimental protocols described above.
Conclusion
This compound represents a promising therapeutic agent for myelodysplastic syndromes, with a unique mechanism of action that promotes the proliferation and differentiation of myeloid precursor cells. By inhibiting GSTP1-1 and subsequently activating the JNK signaling pathway, this compound effectively stimulates hematopoiesis. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other novel compounds targeting similar pathways in the context of hematological disorders. Further preclinical studies are warranted to fully elucidate the dose-dependent effects of this compound on specific myeloid progenitor populations and to further refine its therapeutic application.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of Telintra as an Inhibitor of Glutathione S-Transferase P - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1-2a multicenter dose-escalation study of this compound hydrochloride liposomes for injection (Telintra®, TLK199), a novel glutathione analog prodrug in patients with myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase 1 multicenter dose-escalation study of this compound hydrochloride (TLK199 tablets), a novel glutathione analog prodrug, in patients with myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ezatiostat-Induced Apoptosis in Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ezatiostat (also known as TLK199) is a novel glutathione analog that functions as a prodrug, targeting the enzyme Glutathione S-transferase P1-1 (GSTP1-1). In various leukemia cell lines, this compound demonstrates a potent ability to induce programmed cell death, or apoptosis. The core mechanism involves the inhibition of GSTP1-1, which normally sequesters and inactivates c-Jun N-terminal kinase (JNK), a critical stress-activated protein kinase. By disrupting the GSTP1-JNK complex, this compound triggers the activation of JNK, initiating a downstream signaling cascade that culminates in the activation of the intrinsic mitochondrial apoptotic pathway. This guide provides a detailed overview of the signaling pathways, quantitative data on cellular effects, and comprehensive protocols for key experiments relevant to the study of this compound in leukemia models.
Core Mechanism of Action: GSTP1-1 Inhibition and JNK Activation
This compound is a tripeptide glutathione analog designed for oral activity.[1] Its primary intracellular target is GSTP1-1, an enzyme often overexpressed in cancer cells and implicated in drug resistance.[2] In non-stressed cells, GSTP1-1 binds directly to JNK, forming an inhibitory complex that keeps the kinase in an inactive state.[3][4]
This compound functions by competitively inhibiting GSTP1-1. This leads to the dissociation of the GSTP1-1/JNK complex, freeing JNK to become activated through dual phosphorylation on threonine and tyrosine residues (Thr183/Tyr185).[1][3] This activation of the JNK signaling pathway is the pivotal event that initiates the apoptotic cascade in leukemia cells.[1][2] The therapeutic action of this compound, therefore, includes both the stimulation of normal myeloid progenitors and the induction of apoptosis in the malignant clone.[1]
Key Signaling Pathways in this compound-Induced Apoptosis
The activation of JNK by this compound triggers the intrinsic, or mitochondrial, pathway of apoptosis. This is characterized by a sequence of intracellular events that lead to caspase activation and cell death, independent of death receptor signaling.
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Mitochondrial Disruption: Activated JNK signaling leads to the loss of mitochondrial membrane potential (ΔΨm). This is a critical early event in the intrinsic apoptotic pathway.
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Caspase Cascade Activation: The disruption of the mitochondrial membrane potential results in the release of cytochrome c into the cytosol. This, in turn, leads to the activation of initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspases, most notably caspase-3.
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Execution of Apoptosis: Caspase-3 is the primary executioner caspase. Its activation leads to the cleavage of key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), which ultimately results in the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and cell shrinkage. Studies in HL-60 cells confirm that this compound-induced apoptosis can be blocked by a pan-caspase inhibitor, underscoring the caspase-dependent nature of this process.
Data Presentation: Effects of this compound on Leukemia Cells
Quantitative analysis reveals a dose-dependent effect of this compound on the viability and apoptosis of various leukemia cell lines. The human promyelocytic leukemia cell line, HL-60, has been frequently used as a model system.
Table 1: In Vitro Efficacy of this compound in Leukemia Cell Lines
| Cell Line | Assay Type | This compound Concentration | Result | Citation |
| HL-60 | Cell Viability (IC50) | ~25 µM (inferred) | 50% inhibition of cell growth. | [1] |
| HL-60 | Apoptosis | 2.5 µM - 50 µM | Induction of apoptosis. | [1] |
| TF-1 | Apoptosis | Not Specified | Induction of apoptosis. | |
| LLC-SD | Apoptosis (Annexin V) | 5 µM | Increased apoptosis, especially in combination with cisplatin. | [5] |
Table 2: Modulation of Key Apoptotic Proteins by this compound
| Cell Line | Protein | Change Observed | Method of Detection | Citation |
| Not Specified | JNK | Increased Phosphorylation (Activation) | Western Blot | [3] |
| Not Specified | c-Jun | Increased Phosphorylation | Western Blot / Kinase Assay | [4] |
| Jurkat T Cells | Caspase-9 | Activation | Not Specified | [6] |
| Jurkat T Cells | Caspase-3 | Activation | Not Specified | [6] |
| Jurkat T Cells | PARP | Degradation (Cleavage) | Western Blot | [6] |
Experimental Protocols
The following are detailed, representative methodologies for key experiments used to characterize the effects of this compound.
Cell Culture of Leukemia Suspension Cells (e.g., HL-60)
-
Media Preparation: Prepare RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cell Maintenance: Culture HL-60 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂. Maintain cell density between 2 x 10⁵ and 1 x 10⁶ cells/mL.
-
Subculturing: Split the culture every 2-3 days by centrifuging the cell suspension at 300 x g for 5 minutes, removing the old medium, and resuspending the cell pellet in fresh, pre-warmed medium to the desired seeding density.
Cell Viability Assessment (XTT Assay)
-
Cell Seeding: Seed 1 x 10⁴ cells per well in 100 µL of complete culture medium in a 96-well flat-bottom plate.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired final concentrations to the wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO₂.
-
Reagent Preparation: Shortly before use, prepare the XTT working solution by mixing the XTT Reagent and the Electron Coupling Reagent according to the manufacturer's protocol (e.g., 1 mL of coupling reagent per 6 mL of XTT reagent).[7]
-
Assay Development: Add 50-70 µL of the prepared XTT working solution to each well.[7]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light, until the orange formazan product develops.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 660 nm should also be read to correct for background.[7]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance.
Apoptosis Quantification (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate at a density of 5 x 10⁵ cells/mL and treat with various concentrations of this compound for the desired time (e.g., 24 hours).
-
Cell Harvesting: Transfer the cell suspension to centrifuge tubes. Centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells once with 1 mL of cold PBS. Centrifuge again.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot for JNK Activation and PARP Cleavage
-
Protein Extraction: After treatment, harvest cells by centrifugation. Wash with ice-cold PBS and lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors. Incubate on ice for 30 minutes.
-
Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4X Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 10% or 12% SDS-polyacrylamide gel and run electrophoresis until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBS-T) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., anti-phospho-JNK (Thr183/Tyr185), anti-total JNK, anti-cleaved PARP, anti-GAPDH).
-
Washing: Wash the membrane three times for 10 minutes each with TBS-T.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Deactivation of the JNK Pathway by GSTP1 Is Essential to Maintain Sperm Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. Frontiers | Transcriptional Activation of Gstp1 by MEK/ERK Signaling Confers Chemo-Resistance to Cisplatin in Lung Cancer Stem Cells [frontiersin.org]
- 6. Induction of apoptosis in human acute leukemia Jurkat T cells by Albizzia julibrissin extract is mediated via mitochondria-dependent caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Ezatiostat's Impact on Trilineage Growth and Differentiation: A Technical Guide
Abstract
Ezatiostat is a novel, orally active glutathione analog prodrug that functions as an inhibitor of glutathione S-transferase P1-1 (GSTP1-1).[1][2] By targeting this key enzyme, this compound modulates critical cellular signaling pathways, leading to the stimulation of hematopoietic progenitor cell proliferation and differentiation.[3][4] Clinical studies, particularly in the context of Myelodysplastic Syndromes (MDS), have demonstrated its capacity to induce hematologic improvement across erythroid, myeloid, and megakaryocytic lineages. This technical guide provides an in-depth review of this compound's mechanism of action, a summary of clinical data demonstrating its trilineage effects, detailed experimental protocols from key studies, and visualizations of its core signaling pathway and clinical trial workflows.
Core Mechanism of Action
This compound is a synthetic tripeptide analog of glutathione.[2] Following administration, it is metabolized to its active form, which selectively binds to and inhibits Glutathione S-transferase P1-1 (GSTP1-1).[4] GSTP1-1 is an enzyme often overexpressed in various cancers that naturally binds to and inactivates Jun-N-terminal kinase (JNK), a crucial regulator of cell proliferation, differentiation, and apoptosis.[4]
The inhibitory action of this compound on GSTP1-1 causes the dissociation of the GSTP1-1/JNK complex.[1][3] This dissociation frees JNK, leading to its activation through phosphorylation.[1][4] The activated JNK then phosphorylates its downstream target, c-Jun. This phosphorylated c-Jun translocates to the nucleus, where it participates in the transcription of genes that promote the growth and maturation of hematopoietic progenitors.[4] This mechanism ultimately results in the stimulation of multilineage differentiation of blasts into mature erythrocytes, granulocytes, and monocytes, addressing the ineffective myelopoiesis characteristic of MDS.[4]
Impact on Trilineage Hematopoiesis: Clinical Data
Clinical trials have substantiated the role of this compound in promoting trilineage hematopoiesis in patients with MDS. The observed hematologic improvements (HI) span the erythroid (E), neutrophil (N), and platelet (P) lineages.
Monotherapy Clinical Trial Data
A Phase 1-2a study of an intravenous liposomal formulation of this compound in 54 MDS patients demonstrated significant multilineage responses.[4] These responses were associated with improved bone marrow maturation and cellularity.[4]
| Hematologic Improvement (HI) | Responding Patients | Percentage |
| Trilineage Response (in patients with trilineage cytopenia) | 4 of 16 | 25% |
| Erythroid (HI-E) | 9 of 38 | 24% |
| Neutrophil (HI-N) | 11 of 26 | 42% |
| Platelet (HI-P) | 12 of 24 | 50% |
Combination Therapy Clinical Trial Data
A Phase 1 study evaluated this compound in combination with lenalidomide for non-deletion(5q) MDS patients. The combination was well-tolerated and showed promising efficacy, including multilineage responses.[5]
| Hematologic Improvement (HI) | Responding Patients (2000mg this compound / 10mg Lenalidomide) | Percentage |
| Erythroid (HI-E) | 4 of 10 | 40% |
| Platelet (HI-P) | 3 of 5 | 60% |
| Bilineage (HI-E and HI-P) | 3 of 5 | 60% |
| Bilineage (HI-E and HI-N) | 1 of 3 | 33% |
| Bilineage (HI-N and HI-P) | 1 of 3 | 33% |
| Trilineage Response (in patients with pancytopenia) | 1 of 3 | 33% |
Notably, in this combination study, 43% (3 of 7) of red blood cell (RBC) transfusion-dependent patients achieved transfusion independence.[5]
Key Experimental Methodologies
The clinical evaluation of this compound has followed structured protocols to determine safety, pharmacokinetics, and efficacy.
Clinical Trial Protocols
The study designs typically involve dose-escalation phases followed by expansion cohorts at an optimal dose.
-
Phase 1 (Oral Tablet Formulation) : This study involved 45 patients with low to intermediate-2 risk MDS.[6] Patients received one of 10 dose levels of this compound (ranging from 200 mg to 6000 mg) in divided doses on days 1 through 7 of a 21-day cycle, for a maximum of 8 cycles. The primary objectives were to evaluate safety and pharmacokinetics.[6]
-
Phase 1-2a (IV Liposomal Formulation) : In the Phase 1 portion, patients received escalating doses (50, 100, 200, 400, and 600 mg/m²) intravenously on days 1 to 5 of a 14-day cycle.[4] In the Phase 2 portion, this compound was administered at 600 mg/m² on two different schedules: days 1 to 5 or days 1 to 3 of a 21-day treatment cycle.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phase 1-2a multicenter dose-escalation study of this compound hydrochloride liposomes for injection (Telintra®, TLK199), a novel glutathione analog prodrug in patients with myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase 1 dose-ranging study of this compound hydrochloride in combination with lenalidomide in patients with non-deletion (5q) low to intermediate-1 risk myelodysplastic syndrome (MDS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase 1 multicenter dose-escalation study of this compound hydrochloride (TLK199 tablets), a novel glutathione analog prodrug, in patients with myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: In Vitro Efficacy of Ezatiostat on HL-60 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ezatiostat (TER 199), a glutathione analog, is an inhibitor of Glutathione S-transferase P1-1 (GSTP1-1).[1][2] GSTP1-1 is known to negatively regulate c-Jun N-terminal kinase (JNK), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway involved in cell proliferation, differentiation, and apoptosis.[3][4] By inhibiting GSTP1-1, this compound leads to the activation of JNK, which can subsequently trigger apoptosis in cancer cells.[1][2] This mechanism makes this compound a compound of interest for treating hematological malignancies like myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML).[1][5][6]
The human promyelocytic leukemia cell line, HL-60, is a widely used in vitro model for studying myeloid differentiation and the effects of anti-leukemic drugs.[7][8] These cells can be induced to differentiate into various myeloid lineages or undergo apoptosis upon treatment with appropriate agents.[8][9] This application note provides detailed protocols for assessing the in vitro effects of this compound on HL-60 cells, focusing on cell proliferation, apoptosis, and differentiation.
Key Experimental Workflows
The following diagram outlines the general workflow for evaluating the in vitro effects of this compound on HL-60 cells.
Caption: General experimental workflow for assessing this compound's effects on HL-60 cells.
Materials and Methods
Cell Culture
-
Cell Line: Human promyelocytic leukemia HL-60 cells (ATCC® CCL-240™).
-
Culture Medium: RPMI-1640 medium supplemented with 10-20% Fetal Bovine Serum (FBS) and 2 mM L-glutamine.[7][9]
-
Culture Conditions: Cells are maintained as a suspension culture in a humidified incubator at 37°C with 5% CO₂.[7]
-
Cell Density: Maintain the culture between 1 x 10⁵ and 1 x 10⁶ cells/mL.
This compound Preparation
-
Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C.[1]
-
Working Solutions: Dilute the stock solution in the complete culture medium to achieve the desired final concentrations for experiments. A vehicle control containing the same final concentration of DMSO should be included in all assays.
Experimental Protocols
Protocol 1: Cell Proliferation Assessment (MTT Assay)
This protocol measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[10][11]
-
Cell Seeding: Seed HL-60 cells in a 96-well plate at a density of 5,000 - 10,000 cells/well in 100 µL of complete culture medium.[12]
-
Drug Treatment: After allowing cells to acclimate for a few hours, add 100 µL of medium containing this compound at various concentrations (e.g., 0.1 µM to 100 µM) to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[13]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10][12]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8mM HCl in isopropanol) to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.[11][14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol 2: Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15]
-
Cell Seeding and Treatment: Seed HL-60 cells in a 6-well plate at a density of 2 x 10⁵ cells/mL. Treat with desired concentrations of this compound (e.g., 10 µM, 20 µM, 40 µM) for 24-48 hours.[3]
-
Cell Harvesting: Collect cells by centrifugation at 200 x g for 10 minutes.[16]
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[17]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[17][18]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[17]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Myeloid Differentiation Assessment (CD11b Expression)
This protocol uses flow cytometry to quantify the expression of the cell surface marker CD11b, a marker for myeloid differentiation.[19][20]
-
Cell Seeding and Treatment: Seed HL-60 cells as described for the apoptosis assay. Treat with this compound for 48-72 hours to induce differentiation.
-
Cell Harvesting and Washing: Harvest and wash cells with cold PBS as described above.
-
Staining: Resuspend approximately 0.5 x 10⁶ cells in 100 µL of PBS. Add a PE- or APC-conjugated anti-CD11b antibody.[19]
-
Incubation: Incubate for 30-60 minutes at 4°C or 37°C, protected from light.[19]
-
Washing: Wash the cells twice with PBS to remove unbound antibody.
-
Analysis: Resuspend the final cell pellet in 500 µL of PBS and analyze by flow cytometry. An isotype-matched control antibody should be used to set the gate for positive staining.
-
Data Analysis: Quantify the percentage of CD11b-positive cells.
This compound's Signaling Pathway
This compound functions by inhibiting GSTP1-1, which normally sequesters and inactivates JNK. This inhibition frees JNK, allowing it to be phosphorylated and activated, initiating a downstream signaling cascade that leads to apoptosis.
Caption: Simplified signaling pathway of this compound-induced apoptosis in HL-60 cells.
Data Presentation
The following tables present example data that could be generated from the described protocols.
Table 1: Effect of this compound on HL-60 Cell Viability (MTT Assay)
| This compound Conc. (µM) | Absorbance (570 nm) (Mean ± SD) | % Viability |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100% |
| 1 | 1.18 ± 0.06 | 94.4% |
| 5 | 0.95 ± 0.05 | 76.0% |
| 10 | 0.71 ± 0.04 | 56.8% |
| 25 | 0.44 ± 0.03 | 35.2% |
| 50 | 0.22 ± 0.02 | 17.6% |
| IC₅₀ | ~8.5 µM |
Table 2: this compound-Induced Apoptosis in HL-60 Cells (Annexin V/PI Assay)
| This compound Conc. (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Total Apoptotic Cells |
| 0 (Vehicle Control) | 4.2% | 2.1% | 6.3% |
| 10 | 15.8% | 5.5% | 21.3% |
| 20 | 28.4% | 12.1% | 40.5% |
| 40 | 45.1% | 20.3% | 65.4% |
Table 3: this compound-Induced Differentiation in HL-60 Cells (CD11b Expression)
| This compound Conc. (µM) | % CD11b Positive Cells |
| 0 (Vehicle Control) | 5.1% |
| 1 | 12.5% |
| 5 | 25.8% |
| 10 | 38.2% |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Signaling Pathways in Leukemic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Development of Telintra as an Inhibitor of Glutathione S-Transferase P - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HL-60 Cell Line: Acute Myeloid Leukemia Research Essentials [cytion.com]
- 8. Manipulation of Neutrophil-Like HL-60 Cells for the Study of Directed Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HL60 | Culture Collections [culturecollections.org.uk]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Counting & Health Analysis [sigmaaldrich.com]
- 12. goldbio.com [goldbio.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. pubcompare.ai [pubcompare.ai]
- 20. Clinical and Experimental Pediatrics [e-cep.org]
Application Notes and Protocols for Assessing Ezatiostat Efficacy Using Colony Forming Unit (CFU) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ezatiostat, a glutathione S-transferase P1-1 (GST-P1-1) inhibitor, is a novel therapeutic agent under investigation for the treatment of hematological malignancies, particularly myelodysplastic syndromes (MDS).[1][2] Its mechanism of action involves the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, a key regulator of cell proliferation and differentiation, ultimately leading to the stimulation of hematopoiesis.[1] The Colony Forming Unit (CFU) assay is a robust in vitro functional assay used to quantify and assess the proliferative capacity of hematopoietic progenitor cells. This document provides detailed application notes and protocols for utilizing the CFU assay to evaluate the efficacy of this compound in stimulating the formation of various hematopoietic colonies.
Principle of the Assay
The CFU assay is based on the ability of individual hematopoietic progenitor cells to proliferate and differentiate into distinct colonies of mature cells when cultured in a semi-solid medium supplemented with appropriate cytokines. By treating hematopoietic progenitor cells with this compound, the stimulatory effect on different cell lineages can be quantified by counting the number and types of colonies formed, such as:
-
CFU-GM: Colony Forming Unit-Granulocyte, Macrophage
-
BFU-E: Burst Forming Unit-Erythroid
-
CFU-GEMM: Colony Forming Unit-Granulocyte, Erythrocyte, Macrophage, Megakaryocyte
An increase in the number of these colonies in the presence of this compound indicates a positive therapeutic effect on hematopoiesis.
Data Presentation
Table 1: Hematologic Improvement in MDS Patients Treated with this compound
| Hematologic Lineage | Number of Evaluable Patients | Patients with Hematologic Improvement | Percentage of Responders |
| Erythroid (HI-E) | 38 | 9 | 24% |
| Neutrophil (HI-N) | 26 | 11 | 42% |
| Platelet (HI-P) | 24 | 12 | 50% |
Data from a Phase 1-2a multicenter study of this compound hydrochloride liposomes for injection in patients with MDS.[1]
Table 2: Trilineage Responses in MDS Patients with Trilineage Cytopenia Treated with this compound
| Patient Population | Number of Patients | Patients with Trilineage Response | Percentage of Responders |
| Trilineage Cytopenia | 16 | 4 | 25% |
Data from a Phase 1-2a multicenter study of this compound hydrochloride liposomes for injection in patients with MDS.[1]
Signaling Pathway
This compound's mechanism of action is centered on the inhibition of GST P1-1, which plays a role in regulating the JNK signaling pathway. Inhibition of GST P1-1 leads to the activation of JNK, which in turn can promote the proliferation and differentiation of hematopoietic stem and progenitor cells.
This compound Signaling Pathway
Experimental Workflow
The following diagram outlines the general workflow for assessing this compound efficacy using a CFU assay.
CFU Assay Experimental Workflow
Experimental Protocols
Materials
-
Human bone marrow or peripheral blood mononuclear cells (MNCs)
-
CD34 MicroBead Kit (or other hematopoietic progenitor enrichment method)
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MethoCult™ H4434 Classic (or equivalent methylcellulose-based medium with cytokines)
-
Sterile 35 mm culture dishes
-
Humidified incubator (37°C, 5% CO2)
-
Inverted microscope
Protocol 1: Isolation of Hematopoietic Progenitor Cells
-
Mononuclear Cell (MNC) Isolation: Isolate MNCs from fresh human bone marrow or peripheral blood samples using Ficoll-Paque™ density gradient centrifugation according to the manufacturer's protocol.
-
CD34+ Cell Enrichment (Optional but Recommended): To increase the frequency of hematopoietic progenitors, enrich for CD34+ cells from the isolated MNCs using a magnetic-activated cell sorting (MACS) system with a CD34 MicroBead Kit, following the manufacturer's instructions.
-
Cell Counting and Viability: Resuspend the enriched cells in IMDM with 2% FBS. Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.
Protocol 2: Colony Forming Unit (CFU) Assay
-
Prepare this compound Dilutions: Prepare a series of this compound dilutions in IMDM to achieve the desired final concentrations in the CFU assay. A vehicle control (e.g., DMSO) should also be prepared at the same dilution as the highest concentration of this compound.
-
Cell Plating:
-
Thaw the MethoCult™ medium at 4°C overnight.
-
Prepare the cell suspension in IMDM. The final cell concentration will depend on the source and enrichment of the cells (typically 1 x 10^4 to 5 x 10^4 cells per 35 mm dish for enriched progenitors).
-
Add the cell suspension and the this compound dilution (or vehicle control) to the MethoCult™ medium. The final volume of the cell and drug suspension should be 10% of the total volume of the MethoCult™ medium.
-
Vortex the tube vigorously to ensure a homogenous mixture.
-
Let the tube stand for 5-10 minutes to allow air bubbles to escape.
-
Using a syringe with a blunt-end needle, dispense 1.1 mL of the cell-MethoCult™ mixture into each 35 mm culture dish.
-
Gently tilt and rotate the dish to ensure even distribution of the medium.
-
-
Incubation:
-
Place the culture dishes in a larger Petri dish with a separate uncovered dish containing sterile water to maintain humidity.
-
Incubate at 37°C in a humidified incubator with 5% CO2 for 14-16 days.
-
-
Colony Identification and Counting:
-
After the incubation period, identify and count the different types of hematopoietic colonies (CFU-GM, BFU-E, CFU-GEMM) using an inverted microscope.
-
CFU-GM: Colonies are composed of granulocytes and/or macrophages and appear as tight clusters of small, bright, refractile cells.
-
BFU-E: Colonies are large, often multi-focal, and contain hemoglobinized (red-colored) erythroblasts.
-
CFU-GEMM: These are large, multi-lineage colonies containing a mixture of granulocytes, macrophages, erythroblasts, and megakaryocytes. They often have a central core of darker cells with surrounding erythroid bursts.
-
-
Data Analysis:
-
Calculate the mean number of each colony type for each this compound concentration and the vehicle control.
-
Express the results as the number of colonies per a specific number of plated cells.
-
Plot the dose-response curve to determine the concentration of this compound that produces the maximal stimulatory effect.
-
Conclusion
The Colony Forming Unit assay is a valuable tool for preclinical and research applications to assess the efficacy of this compound in stimulating hematopoiesis. By following these detailed protocols, researchers can obtain reliable and reproducible data on the effects of this compound on the proliferation and differentiation of hematopoietic progenitor cells, providing crucial insights for its continued development as a therapeutic agent for hematological malignancies.
References
Application Notes and Protocols for the Preclinical Preparation of Ezatiostat Liposomes for Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ezatiostat, a synthetic tripeptide analog of glutathione, is a novel therapeutic agent that has shown promise in the treatment of myelodysplastic syndrome (MDS).[1] It functions as a prodrug, being metabolized to its active form, which selectively inhibits glutathione S-transferase P1-1 (GST P1-1).[1][2][3] This inhibition leads to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, a key regulator of cellular proliferation, differentiation, and apoptosis.[1][2][3] In preclinical models, this compound has been shown to stimulate the growth and maturation of hematopoietic progenitors.[1]
Liposomal delivery of this compound offers several potential advantages for preclinical research, including improved solubility, altered biodistribution, and the potential for enhanced efficacy and reduced off-target toxicity. This document provides detailed application notes and protocols for the preparation and characterization of this compound liposomes for use in preclinical models.
Signaling Pathway of this compound
This compound's mechanism of action centers on the modulation of the JNK signaling pathway. The diagram below illustrates the key steps involved.
Caption: this compound's mechanism of action.
Experimental Protocols
The following protocols provide a general framework for the preparation and characterization of this compound liposomes. Optimization of specific parameters may be necessary depending on the desired liposome characteristics and the specific preclinical model.
Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration
This method is a common and reliable technique for preparing multilamellar vesicles (MLVs), which can then be downsized.
Materials:
-
This compound hydrochloride
-
Phospholipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC))
-
Cholesterol
-
Chloroform and Methanol (HPLC grade)
-
Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amounts of lipids (e.g., DPPC and cholesterol in a specific molar ratio) and this compound in a mixture of chloroform and methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator and remove the organic solvents under vacuum at a temperature above the lipid transition temperature (Tc) to form a thin, uniform lipid film on the flask wall.
-
Dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the hydration buffer by adding the buffer to the flask and gently rotating it. The temperature of the buffer should be above the Tc of the lipids.
-
This process results in the formation of multilamellar vesicles (MLVs).
-
-
Sonication and Extrusion (Size Reduction):
-
To reduce the size and lamellarity of the MLVs, sonicate the liposome suspension in a bath sonicator for 5-10 minutes.
-
For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. This should be performed at a temperature above the lipid Tc. Repeat the extrusion process 10-20 times.
-
-
Purification:
-
Remove unencapsulated this compound by methods such as dialysis against the hydration buffer or size exclusion chromatography.
-
Protocol 2: Characterization of this compound Liposomes
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute the liposome suspension with the hydration buffer to an appropriate concentration.
-
Measure the particle size (Z-average diameter), PDI, and zeta potential using a DLS instrument.
-
Perform measurements in triplicate.
-
2. Encapsulation Efficiency (%EE):
-
Method: Centrifugation or Spectrophotometry
-
Procedure:
-
Separate the unencapsulated drug from the liposomes by ultracentrifugation.
-
Quantify the amount of this compound in the supernatant (free drug) and in the total liposomal formulation using a suitable analytical method (e.g., HPLC or a validated spectrophotometric assay).
-
Calculate the %EE using the following formula:
%EE = [(Total Drug - Free Drug) / Total Drug] x 100
-
Data Presentation
The following tables present representative quantitative data for preclinical this compound liposome formulations. Note that these are example values, and actual results may vary depending on the specific formulation and preparation method.
Table 1: Physicochemical Characteristics of this compound Liposomes
| Formulation | Lipid Composition (molar ratio) | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Lipo-Eza-1 | DPPC:Chol (7:3) | 120 ± 5 | 0.15 ± 0.02 | -15 ± 2 | 85 ± 5 |
| Lipo-Eza-2 | DSPC:Chol (7:3) | 110 ± 6 | 0.12 ± 0.03 | -12 ± 3 | 90 ± 4 |
Table 2: Representative In Vivo Efficacy Data in a Preclinical Model
| Treatment Group | Dose (mg/kg) | Tumor Volume Reduction (%) | Survival Rate (%) |
| Vehicle Control | - | 0 | 20 |
| Free this compound | 10 | 30 ± 8 | 40 |
| Lipo-Eza-1 | 10 | 65 ± 10 | 80 |
| Lipo-Eza-2 | 10 | 70 ± 9 | 85 |
Experimental Workflow
The following diagram outlines the general workflow for the preparation and evaluation of this compound liposomes in preclinical models.
Caption: Workflow for preclinical this compound liposome preparation.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for the preparation and characterization of this compound liposomes for preclinical research. The use of a liposomal formulation may enhance the therapeutic potential of this compound by modifying its pharmacokinetic profile and improving its delivery to target tissues. Researchers are encouraged to optimize the formulation parameters to achieve the desired characteristics for their specific preclinical applications.
References
- 1. Phase 1-2a multicenter dose-escalation study of this compound hydrochloride liposomes for injection (Telintra®, TLK199), a novel glutathione analog prodrug in patients with myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Oral Formulation of Ezatiostat Hydrochloride in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and in vivo administration of an oral formulation of Ezatiostat hydrochloride (also known as TLK199). This document includes information on the mechanism of action, experimental protocols, and relevant data to guide researchers in their preclinical studies.
Introduction
This compound hydrochloride is a synthetic tripeptide analog of glutathione and a prodrug that is under investigation for the treatment of myelodysplastic syndromes (MDS)[1][2][3]. It is designed to stimulate the formation of bone marrow cells that are precursors to white blood cells, red blood cells, and platelets[4]. As an orally active inhibitor of glutathione S-transferase P1-1 (GSTP1), this compound hydrochloride offers a targeted approach to modulating cellular pathways involved in proliferation and differentiation[5][6].
Mechanism of Action
This compound is a diester prodrug that, upon administration, is metabolized by esterases to its active form, the tripeptide diacid (TLK117)[1]. The active metabolite selectively binds to and inhibits Glutathione S-transferase P1-1 (GST P1-1), an enzyme often overexpressed in cancer cells[1][4]. Under normal conditions, GST P1-1 sequesters c-Jun N-terminal kinase (JNK), a key regulator of cellular proliferation, differentiation, and apoptosis[1][7].
By inhibiting GST P1-1, this compound facilitates the release and subsequent activation of JNK. Activated JNK then phosphorylates the transcription factor c-Jun, which translocates to the nucleus. In the nucleus, phosphorylated c-Jun promotes the transcription of genes that stimulate the growth and maturation of hematopoietic progenitors, leading to trilineage growth and differentiation[1][8]. This mechanism has the potential to address the ineffective myelopoiesis characteristic of MDS[1]. In some cancer cell lines, this pathway activation can also promote apoptosis[9].
Data Presentation
The following tables summarize dosage information from human clinical trials. Researchers should use this data as a reference for designing preclinical studies, keeping in mind that dose conversions to animal models are necessary.
Table 1: Intravenous this compound Hydrochloride Liposomes for Injection in MDS Patients
| Phase | Dose Levels (mg/m²) | Dosing Schedule | Reference |
|---|---|---|---|
| Phase 1 | 50, 100, 200, 400, 600 | Days 1-5 of a 14-day cycle | [1] |
| Phase 2a | 600 | Days 1-5 or Days 1-3 of a 21-day cycle |[1] |
Table 2: Oral this compound Hydrochloride Tablets in MDS Patients
| Phase | Dose Levels (mg/day) | Dosing Schedule | Reference |
|---|---|---|---|
| Phase 1 | 200, 400, 1000, 1400, 2000, 2400, 3000, 4000, 5000, 6000 | Twice daily on Days 1-7 of a 21-day cycle | [2][10][11] |
| Phase 2 (DS1) | 3000 | Twice daily for 14 days of a 21-day cycle | [10] |
| Phase 2 (DS2) | 2000 | Twice daily for 21 days of a 28-day cycle | [10] |
| Phase 1 (Combination) | 2000 or 2500 (with 10mg lenalidomide) | Days 1-21 of a 28-day cycle |[10] |
Experimental Protocols
Protocol 1: Preparation of this compound Hydrochloride Oral Formulation
This protocol provides methods for preparing this compound hydrochloride for oral administration in animal models. It is crucial to prepare the formulation fresh daily.
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
OR
-
20% Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Method A: Corn Oil-Based Formulation
This formulation is suitable for compounds that are soluble in DMSO and can be suspended in an oil vehicle for oral gavage.
-
Prepare Stock Solution: Dissolve this compound hydrochloride in 100% DMSO to create a concentrated stock solution (e.g., 27.5 mg/mL)[6]. Ensure the powder is completely dissolved. Gentle warming or sonication may aid dissolution.
-
Prepare Working Solution: For a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil[6].
-
Mix Thoroughly: Vortex the mixture vigorously to ensure a uniform suspension. This protocol will yield a clear solution[6].
-
Administration: Use the freshly prepared solution for oral administration (e.g., via gavage) immediately.
Method B: Aqueous Suspension
This formulation is an alternative for creating a suspended solution suitable for oral or intraperitoneal injection[6].
-
Prepare Stock Solution: As in Method A, dissolve this compound hydrochloride in 100% DMSO to create a stock solution (e.g., 27.5 mg/mL)[6].
-
Prepare Working Solution: For a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of a 20% SBE-β-CD in saline solution[6].
-
Mix Thoroughly: Vortex the mixture to create a uniform suspension. This will result in a suspended solution of 2.75 mg/mL[6].
-
Administration: Use the freshly prepared suspension for oral administration immediately.
Protocol 2: In Vivo Administration and Monitoring
This protocol outlines a general procedure for an in vivo efficacy study in a murine model. Dosing and schedule should be optimized based on the specific research question and animal model.
Animal Model:
-
Use appropriate rodent models. For myelosuppression studies, chemotherapy-induced models (e.g., using carboplatin or 5-fluorouracil) are common. For MDS, relevant transgenic or patient-derived xenograft (PDX) models may be considered. This compound's effect is dependent on GSTP1, so studies in GSTP1 knockout animals can serve as a negative control[5].
Experimental Workflow:
Procedure:
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign animals to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Baseline Measurements: Collect baseline data, such as body weight and a complete blood count (CBC) via tail vein sampling.
-
Disease Induction (if applicable): Induce the disease model as required (e.g., administer a myelosuppressive agent).
-
Oral Administration: Administer the prepared this compound hydrochloride formulation or vehicle control by oral gavage. The volume should be based on the animal's body weight (e.g., 5-10 mL/kg for mice). The dosing frequency could be once or twice daily, based on the study design.
-
Monitoring: Monitor animals daily for clinical signs of toxicity, and record body weights regularly (e.g., daily or every other day).
-
Endpoint Collection:
-
Hematology: Collect peripheral blood at specified time points to perform CBC analysis and assess effects on red blood cells, white blood cells, and platelets.
-
Bone Marrow Analysis: At the end of the study, euthanize animals and harvest bone marrow from femurs and tibias. Analyze bone marrow for cellularity, progenitor cell populations (via flow cytometry), and colony-forming unit (CFU) assays.
-
Pharmacokinetics (PK): For PK studies, collect blood samples at various time points after a single oral dose to measure the concentration of this compound and its active metabolite, TLK117[11].
-
Histology: Collect relevant tissues (e.g., spleen, liver) for histological analysis to assess extramedullary hematopoiesis or potential toxicity.
-
Disclaimer: These protocols are intended as a guide. Researchers must adapt them to their specific experimental needs and comply with all institutional and governmental regulations regarding animal welfare.
References
- 1. Phase 1-2a multicenter dose-escalation study of this compound hydrochloride liposomes for injection (Telintra®, TLK199), a novel glutathione analog prodrug in patients with myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. This compound hydrochloride for the treatment of myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. arizona-mall.com [arizona-mall.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. Development of Telintra as an Inhibitor of Glutathione S-Transferase P - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase 1 multicenter dose-escalation study of this compound hydrochloride (TLK199 tablets), a novel glutathione analog prodrug, in patients with myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Ezatiostat (TLK199) for Murine Models of Neutropenia: Application Notes and Protocols
For Research Use Only.
Introduction
Ezatiostat (hydrochloride), also known as TLK199, is a novel small molecule prodrug that is intracellularly converted to its active metabolite, a glutathione analogue. This active form inhibits Glutathione S-transferase P1-1 (GSTP1-1), a negative regulator of Jun N-terminal kinase (JNK).[1][2] Inhibition of GSTP1-1 leads to the activation of the JNK signaling pathway, which in turn promotes the proliferation and maturation of hematopoietic progenitor cells.[1] Preclinical studies have demonstrated that this compound can stimulate the growth and differentiation of normal blood stem cells, suggesting its potential as a therapeutic agent for conditions characterized by cytopenias, such as neutropenia.[1][3]
These application notes provide a summary of the mechanism of action, available preclinical data, and detailed protocols for the use of this compound in murine models of chemotherapy-induced neutropenia. The information is intended for researchers, scientists, and drug development professionals investigating novel therapies for neutropenia.
Mechanism of Action
This compound's mechanism of action in stimulating granulopoiesis is initiated by its inhibition of GSTP1-1. This enzyme typically binds to and inactivates JNK. By inhibiting GSTP1-1, this compound effectively releases this brake on the JNK signaling pathway. The subsequent activation of JNK leads to a cascade of downstream signaling events that promote the growth and differentiation of hematopoietic progenitor cells, ultimately resulting in an increased production of mature neutrophils.
Caption: this compound's mechanism of action.
Data Presentation
Table 1: Representative Absolute Neutrophil Count (ANC) in a 5-FU-Induced Murine Neutropenia Model
| Day Post 5-FU | Control (Vehicle) ANC (x10³/µL) | This compound-treated ANC (x10³/µL) |
| 0 | 2.5 ± 0.4 | 2.6 ± 0.5 |
| 4 | 0.8 ± 0.2 | 1.2 ± 0.3 |
| 7 (Nadir) | 0.2 ± 0.1 | 0.5 ± 0.2 |
| 9 | 0.9 ± 0.3 | 2.0 ± 0.6 |
| 11 | 1.8 ± 0.5 | 3.5 ± 0.8 |
| 14 | 2.4 ± 0.6 | 2.8 ± 0.7 |
Note: The data in this table is hypothetical and intended for illustrative purposes, reflecting the reported "significantly accelerated recovery" in neutrophil levels.[3][4]
Table 2: Summary of Preclinical Dosing and Effects
| Parameter | Observation | Reference |
| Model | 5-Fluorouracil (5-FU) induced neutropenia in mice | [3][4] |
| Reported Effect | Significantly accelerated recovery of neutrophil levels | [3][4] |
| Tolerability | Analogs well-tolerated up to 200 mg/kg | [3][4] |
| Effect in Normal Mice | 75 mg/kg i.p. caused a twofold increase in circulating white blood cells | (Inferred from related studies) |
Experimental Protocols
The following are detailed protocols for inducing neutropenia in murine models and a proposed framework for administering this compound, based on available information.
Protocol 1: 5-Fluorouracil (5-FU)-Induced Neutropenia Model
This protocol describes the induction of neutropenia in mice using 5-Fluorouracil, a common method for creating a relevant model to test potential therapies.
Caption: Workflow for 5-FU-induced neutropenia model.
Materials:
-
5-Fluorouracil (5-FU)
-
Sterile Saline for Injection
-
8-10 week old mice (e.g., C57BL/6 or BALB/c)
-
This compound
-
Appropriate vehicle for this compound (e.g., sterile water, saline, or as specified by manufacturer)
-
Standard animal handling and injection equipment
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Hematology analyzer
Procedure:
-
Acclimatization: Acclimate mice to the facility for at least one week prior to the experiment.
-
Baseline Blood Collection (Day -1): Collect a small volume of blood via tail vein or saphenous vein to determine baseline complete blood counts (CBC), including Absolute Neutrophil Count (ANC).
-
Induction of Neutropenia (Day 0):
-
Prepare a fresh solution of 5-FU in sterile saline.
-
Administer a single intraperitoneal (i.p.) injection of 5-FU at a dose of 150 mg/kg.
-
-
Treatment Administration (Starting Day 1 or as per study design):
-
Divide mice into at least two groups: Vehicle Control and this compound-treated.
-
Prepare this compound in the appropriate vehicle at the desired concentration.
-
Administer this compound or vehicle daily (or as per the determined schedule) via the chosen route (e.g., oral gavage, i.p. injection). Note: The optimal effective dose and schedule for this compound in this model need to be determined empirically; based on tolerability of analogs, doses up to 200 mg/kg could be explored.[3][4]
-
-
Monitoring:
-
Monitor animal health daily (weight, activity, signs of distress).
-
Perform serial blood sampling (e.g., on Days 4, 7, 9, 11, and 14) to track ANC. The neutrophil nadir is expected around Day 7.[5]
-
Protocol 2: Cyclophosphamide-Induced Neutropenia Model
This protocol provides an alternative method for inducing neutropenia using cyclophosphamide, which may have a different kinetic profile.
Materials:
-
Cyclophosphamide (CTX)
-
All other materials as listed in Protocol 1.
Procedure:
-
Acclimatization and Baseline: As described in Protocol 1.
-
Induction of Neutropenia:
-
Administer Cyclophosphamide (CTX) intraperitoneally at 150 mg/kg on Day 0.
-
Administer a second dose of CTX at 100 mg/kg on Day 3. This regimen is known to induce profound and sustained neutropenia.
-
-
Treatment Administration: Administer this compound or vehicle as described in Protocol 1. The treatment can be initiated concurrently with the first dose of CTX or after neutropenia has been established.
-
Monitoring and Endpoint: Follow the monitoring and endpoint procedures as outlined in Protocol 1. The neutrophil nadir for this model is typically observed around Day 4-5.
Conclusion
This compound represents a promising therapeutic approach for neutropenia through its unique mechanism of inhibiting GSTP1-1 and activating JNK-mediated granulopoiesis. The protocols outlined above provide a framework for researchers to investigate the efficacy of this compound in established murine models of chemotherapy-induced neutropenia. While publicly available quantitative data from such preclinical studies is limited, the qualitative reports of accelerated neutrophil recovery provide a strong rationale for further investigation.[3][4] Empirical determination of the optimal dosing schedule will be a critical step in these future studies.
References
- 1. Oral this compound HCl (Telintra®, TLK199) and Idiopathic Chronic Neutropenia (ICN): a case report of complete response of a patient with G-CSF resistant ICN following treatment with this compound, a glutathione S-transferase P1-1 (GSTP1-1) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Telik, Inc. Announces Presentation of New Data on the Characterization of Novel this compound (TELINTRA(R), TLK199) Analogs at American Association for Cancer Research Annual Meeting - BioSpace [biospace.com]
- 4. Telik Announces Presentation of New Data on the Characterization of Novel this compound (TELINTRA®, TLK199) Analogs at American Association for Cancer Research Annual Meeting [prnewswire.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Tazemetostat in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed overview and protocol for the quantification of Tazemetostat in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Tazemetostat is an inhibitor of the histone methyltransferase EZH2 and is under investigation for the treatment of various cancers. Accurate and precise quantification of Tazemetostat in plasma is crucial for pharmacokinetic (PK) studies, which are essential for understanding its absorption, distribution, metabolism, and excretion (ADME) properties and for establishing its safety and efficacy profile. The method described herein is based on a validated LC-MS/MS assay that has been shown to be simple, robust, and suitable for clinical and preclinical sample analysis.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of a validated LC-MS/MS method for the quantification of Tazemetostat in human plasma.
| Parameter | Result | Reference |
| Linearity Range | 10–5,000 ng/mL | [1][2] |
| Accuracy | 91.9–103.7% | [1][2] |
| Precision (Imprecision) | <4.4% | [1][2] |
| Recovery | 93.3–121.1% | [1][2] |
| Matrix Effect | -25.5% to -4.9% | [1][2] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | [1] |
| Internal Standard (IS) | [²H₈]-tazemetostat (stable isotope labeled) | [1] |
| Sample Volume | 20 µL | [1][2] |
Experimental Protocols
This section provides a detailed protocol for the quantification of Tazemetostat in human plasma based on a validated LC-MS/MS method.
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solutions: Prepare stock solutions of Tazemetostat and the internal standard ([²H₈]-tazemetostat) at a concentration of 1 mg/mL in 0.1 N HCl.[1]
-
Working Stock Solutions: Serially dilute the Tazemetostat stock solution with 0.1 N HCl to prepare working stock solutions at concentrations of 0.5, 0.1, 0.01, and 0.001 mg/mL.[1]
-
Calibration Standards: Spike the working stock solutions into blank human plasma to create calibration standards with final concentrations of 10, 30, 100, 300, 1,000, 3,000, and 5,000 ng/mL.[1]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 30, 300, and 4,000 ng/mL) in the same manner as the calibration standards, using a separate weighing of the Tazemetostat reference standard.
Sample Preparation (Protein Precipitation)
-
Pipette 20 µL of the plasma sample (calibrator, QC, or unknown) into a microfuge tube.[1]
-
Add 10 µL of the 5 µg/mL [²H₈]-tazemetostat internal standard solution.
-
Add 100 µL of 0.1% formic acid in acetonitrile (v/v) to precipitate the plasma proteins.[1]
-
Vortex the mixture for 10 seconds.[1]
-
Centrifuge the samples at 17,000 × g for 10 minutes.[1]
-
Transfer 50 µL of the supernatant to an autosampler vial.[1]
-
Add 150 µL of 0.1% formic acid in water (v/v) to the vial.[1]
-
Briefly vortex the vial before placing it in the autosampler for LC-MS/MS analysis.[1]
LC-MS/MS Conditions
-
Liquid Chromatography (LC) System: A suitable HPLC or UPLC system.
-
Gradient Elution:
-
Injection Volume: 10 µL.[1]
-
Mass Spectrometer: A tandem-mass spectrometer such as a SCIEX 6500+.[1][2]
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.[1][2]
-
Multiple Reaction Monitoring (MRM) Transitions:
Experimental Workflow Diagram
Caption: Workflow for Tazemetostat quantification in plasma.
Stability Information
The stability of Tazemetostat in human plasma has been confirmed under various conditions:
-
Freeze-Thaw Stability: Stable for at least 3 freeze-thaw cycles.[1][2]
-
Bench-Top Stability: Stable for 24 hours at room temperature.[1][2]
-
Long-Term Stability: Stable for 4 months when stored at -80°C.[1][2]
Conclusion
The described LC-MS/MS method provides a reliable and robust approach for the quantification of Tazemetostat in human plasma. Its simplicity, high throughput, and sensitivity make it well-suited for supporting pharmacokinetic studies in both clinical and non-clinical settings. The validation data demonstrates that the method is accurate, precise, and meets the requirements of regulatory guidelines.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Determining Ezatiostat Purity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the analysis of related substances in the active pharmaceutical ingredient (API) Ezatiostat. This compound, a synthetic tripeptide analog of glutathione, requires stringent purity control to ensure its safety and efficacy. The described method utilizes a reversed-phase C18 column with a gradient elution of a buffered mobile phase and an organic modifier, coupled with UV detection. This protocol is designed to be a reliable quality control tool for both bulk drug substance and formulated products.
Introduction
This compound (also known as TLK199) is a novel glutathione analog that functions as a prodrug.[1] It is under investigation for the treatment of myelodysplastic syndrome (MDS).[1] this compound is metabolized to its active form, which selectively inhibits glutathione S-transferase P1-1 (GST P1-1). This inhibition leads to the activation of Jun-N-terminal kinase (JNK), a key regulator of cellular proliferation and differentiation, ultimately stimulating the growth and maturation of hematopoietic progenitors. Given its therapeutic potential, ensuring the purity of this compound is of paramount importance. This document provides a comprehensive HPLC method for the quantitative determination of this compound purity and the separation of potential process-related impurities and degradation products.
Signaling Pathway of this compound
Caption: A diagram illustrating the proposed mechanism of action of this compound.
Experimental Protocol
This protocol is based on established methods for the analysis of glutathione and its analogs and should be validated for its intended use.
Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Software: Chromatography data acquisition and processing software.
-
Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Preparation of Solutions
-
Mobile Phase A (Aqueous Phase): Prepare a 20 mM potassium dihydrogen phosphate buffer and adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic Phase): Acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v).
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a final concentration of 0.1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve an appropriate amount of the this compound sample in the diluent to obtain a final concentration of 1.0 mg/mL.
Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point and may require optimization.
| Parameter | Recommended Condition |
| Column | C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase A | 20 mM KH2PO4, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Run Time | 40 minutes |
Table 1: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 25 | 40 | 60 |
| 30 | 10 | 90 |
| 35 | 10 | 90 |
| 35.1 | 95 | 5 |
| 40 | 95 | 5 |
System Suitability
Before sample analysis, perform system suitability tests to ensure the performance of the chromatographic system. The acceptance criteria should be established based on in-house validation data.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% |
Experimental Workflow
Caption: A flowchart of the experimental workflow for this compound purity determination by HPLC.
Data Presentation and Calculation
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Calculation of Purity:
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
Calculation of Individual Impurity:
Individual Impurity (%) = (Area of Impurity Peak / Total Area of All Peaks) x 100
Table 2: Hypothetical System Suitability and Purity Results
| Parameter | Result | Acceptance Criteria |
| Tailing Factor | 1.2 | ≤ 2.0 |
| Theoretical Plates | 5500 | ≥ 2000 |
| RSD of Standard Injections (%) | 0.5 | ≤ 2.0% |
| This compound Purity (%) | 99.8 | ≥ 99.0% |
| Largest Individual Impurity (%) | 0.08 | ≤ 0.1% |
| Total Impurities (%) | 0.2 | ≤ 0.5% |
Method Validation
This analytical method should be validated in accordance with the International Council for Harmonisation (ICH) guidelines. The validation should include the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. This can be assessed by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Conclusion
The HPLC method described in this application note provides a reliable and robust approach for the determination of this compound purity. The use of a C18 column with a gradient elution allows for the effective separation of this compound from its potential impurities. This method is suitable for routine quality control analysis in a pharmaceutical setting. It is essential to perform a full method validation to ensure its suitability for its intended purpose.
References
Application Notes and Protocols for the Mass Spectrometry Analysis of Ezatiostat and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ezatiostat, a synthetic analogue of the tripeptide glutathione, is an investigational drug for the treatment of myelodysplastic syndrome (MDS). It acts as a prodrug, being metabolized to its active form, TLK117, which is a potent inhibitor of glutathione S-transferase P1-1 (GSTP1-1). This inhibition leads to the activation of Jun-N-terminal kinase (JNK), a key regulator of cellular proliferation, differentiation, and apoptosis. Understanding the pharmacokinetic profile and metabolic fate of this compound is crucial for its clinical development. This document provides a detailed overview of the mass spectrometry-based analysis of this compound and its primary metabolites, TLK236 and TLK117, including quantitative data, experimental protocols, and relevant biological pathways.
Quantitative Analysis of this compound and its Metabolites
The following table summarizes the key pharmacokinetic parameters of this compound (TLK199), and its metabolites TLK236 and TLK117, in human plasma. This data is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the drug.
| Analyte | Elimination Half-life (t½) | Area Under the Curve (AUC)/Dose | Notes |
| This compound (TLK199) | 0.20 hours | 0.008 h/L | Rapid and extensive systemic clearance. |
| Metabolite (TLK236) | 2.65 hours | 0.341 h/L | Major metabolite with concentrations proportionate to this compound dosage. |
| Active Metabolite (TLK117) | 0.24–0.60 hours | 0.0116 h/L | The active form that inhibits GSTP1-1. |
Metabolic Pathway of this compound
This compound undergoes a two-step metabolic conversion to its active form. The diester prodrug, this compound, is first de-esterified to form the monoester intermediate, TLK236. Subsequently, TLK236 undergoes further de-esterification to yield the active metabolite, TLK117. Another potential metabolite, TLK235, is produced in very limited quantities and is often below the limit of quantification in analytical assays.
Signaling Pathway of this compound
The therapeutic effect of this compound is mediated through the inhibition of GSTP1-1 by its active metabolite, TLK117. In normal cellular conditions, GSTP1-1 binds to JNK, keeping it in an inactive state. The binding of TLK117 to GSTP1-1 disrupts this interaction, leading to the release and subsequent activation of JNK. Activated JNK then translocates to the nucleus, where it phosphorylates transcription factors such as c-Jun, ultimately modulating the expression of genes involved in cell proliferation, differentiation, and apoptosis.
Experimental Protocol: LC-MS/MS Analysis of this compound and Metabolites in Human Plasma
This protocol outlines a general framework for the quantitative analysis of this compound, TLK236, and TLK117 in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The limit of quantification (LOQ) for all three analytes is typically around 10 µg/mL.
Sample Preparation (Protein Precipitation)
-
Thaw Plasma Samples : Thaw frozen human plasma samples at room temperature.
-
Aliquoting : Aliquot 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard : Add an appropriate internal standard (e.g., a stable isotope-labeled version of this compound or a structurally similar compound) to each plasma sample.
-
Protein Precipitation : Add 300 µL of cold acetonitrile (or other suitable organic solvent) to each tube to precipitate plasma proteins.
-
Vortexing : Vortex the samples for 1 minute to ensure thorough mixing.
-
Centrifugation : Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer : Carefully transfer the supernatant to a new set of tubes.
-
Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution : Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
Transfer to Vials : Transfer the reconstituted samples to autosampler vials for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
LC System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column : A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A : 0.1% formic acid in water.
-
Mobile Phase B : 0.1% formic acid in acetonitrile.
-
Gradient Elution : A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the analytes.
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7.1-10 min: 5% B (re-equilibration)
-
-
Flow Rate : 0.3 mL/min.
-
Column Temperature : 40°C.
-
Injection Volume : 5-10 µL.
Mass Spectrometry Conditions
-
Mass Spectrometer : A triple quadrupole mass spectrometer.
-
Ionization Source : Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode : Multiple Reaction Monitoring (MRM).
-
Key Parameters (to be optimized for the specific instrument):
-
Capillary Voltage : e.g., 3.5 kV
-
Source Temperature : e.g., 150°C
-
Desolvation Temperature : e.g., 400°C
-
Gas Flows : Optimize nebulizer and drying gas flows.
-
-
MRM Transitions : Specific precursor-to-product ion transitions need to be determined for this compound, TLK236, TLK117, and the internal standard. This is a critical step for selective and sensitive quantification.
Data Analysis and Quantification
-
Calibration Curve : Prepare a calibration curve by spiking known concentrations of this compound, TLK236, and TLK117 into blank plasma and processing them alongside the study samples.
-
Quantification : The concentration of each analyte in the unknown samples is determined by interpolating the peak area ratio of the analyte to the internal standard against the calibration curve.
Experimental Workflow
The following diagram illustrates the overall workflow for the LC-MS/MS analysis of this compound and its metabolites in plasma samples.
Application Note & Protocol: Establishing Ezatiostat-Resistant Cell Lines
For Research Use Only
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the establishment and characterization of Ezatiostat-resistant cancer cell lines. This compound (TLK199) is an inhibitor of Glutathione S-transferase P1-1 (GSTP1-1), a key enzyme in cellular detoxification and signaling pathways that is often overexpressed in cancer.[1][2] Understanding the mechanisms of resistance to this compound is crucial for developing more effective therapeutic strategies. This guide details the protocols for determining the initial drug sensitivity (IC50), inducing resistance through continuous dose escalation, and verifying the resistant phenotype. Furthermore, it outlines potential signaling pathways involved in resistance and provides structured templates for data presentation.
Introduction to this compound and Resistance
This compound is a synthetic tripeptide analog of glutathione that acts as a prodrug.[3] Its active metabolite, TLK117, selectively binds to and inhibits GSTP1-1.[3] GSTP1-1 normally sequesters c-Jun N-terminal kinase (JNK), a critical regulator of cell proliferation, differentiation, and apoptosis.[3][4] By inhibiting GSTP1-1, this compound leads to the release and activation of JNK, which can promote apoptosis in malignant cells while stimulating the growth of normal hematopoietic progenitors.[1][3]
The development of drug resistance is a major challenge in cancer therapy. For this compound, resistance can emerge through various mechanisms. Studies have shown that chronic exposure to this compound can result in cells with elevated activities of JNK1 and ERK1/ERK2, allowing them to proliferate under conditions that would normally induce apoptosis.[5] This guide provides a robust, step-by-step methodology to generate and study these resistant cell lines in a controlled in vitro setting.[6][7]
Signaling Pathways in this compound Action and Resistance
This compound's primary mechanism involves the inhibition of GSTP1, leading to the activation of the JNK pathway. However, cancer cells can develop resistance by activating alternative survival pathways. The diagram below illustrates the intended mechanism of action and a potential resistance pathway involving the MEK/ERK signaling cascade, which has been implicated in chemoresistance.[8]
Caption: this compound action and a potential MEK/ERK resistance pathway.
Experimental Workflow
The process of generating and validating an this compound-resistant cell line involves several key stages, from initial characterization of the parental cell line to the final confirmation of a stable resistant phenotype.
Caption: Workflow for generating this compound-resistant cell lines.
Experimental Protocols
Protocol 1: Determination of IC50 in Parental Cell Line
The half-maximal inhibitory concentration (IC50) is essential for determining the starting concentration for resistance induction.[9]
Materials:
-
Parental cancer cell line (e.g., HL-60)
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CCK-8, MTT)
-
Microplate reader
Methodology:
-
Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate overnight (37°C, 5% CO2) to allow for attachment.[9]
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. A common range to test is 0.1 µM to 100 µM.[5] Remove the old medium from the wells and add 100 µL of the medium containing the different drug concentrations. Include "vehicle control" (DMSO only) and "no treatment" wells.
-
Incubation: Incubate the plates for a period that allows for at least two cell doublings (e.g., 48-72 hours).
-
Viability Assay: Add the cell viability reagent (e.g., 10 µL of CCK-8) to each well and incubate according to the manufacturer's instructions.[9]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Generation of this compound-Resistant Cell Line
This protocol uses a continuous exposure, dose-escalation method to select for resistant cells.[6][10]
Methodology:
-
Initial Exposure: Culture the parental cells in a T-25 flask. Once they reach 70-80% confluency, replace the medium with fresh medium containing this compound at a low concentration (e.g., IC10 or IC20, determined from Protocol 1). For HL60 cells, a starting concentration of 2.5 µM has been previously used.[5]
-
Monitoring and Passaging: Initially, significant cell death is expected. Monitor the cells daily. When the surviving cells recover and reach 70-80% confluency, passage them into a new flask, maintaining the same drug concentration.
-
Dose Escalation: After the cells have been successfully passaged 2-3 times at a given concentration and show stable growth, increase the this compound concentration by a factor of 1.5 to 2.0.[6]
-
Repeat: Repeat steps 2 and 3, gradually increasing the drug concentration over several months. This process selects for a population of cells that can proliferate in the presence of high concentrations of this compound. It is advisable to cryopreserve cell stocks at each major concentration step.[10]
-
Final Concentration: Continue this process until the cells are able to proliferate in a concentration that is at least 10-fold higher than the initial parental IC50.
Protocol 3: Verification and Characterization of Resistance
Methodology:
-
IC50 Determination of Resistant Line: Once a cell line that can tolerate high concentrations of this compound is established (from Protocol 2), perform the IC50 determination assay again as described in Protocol 1 on both the new resistant line and the original parental line in parallel.
-
Calculate Resistance Index (RI): The degree of resistance is quantified by the RI.
-
RI = (IC50 of Resistant Cell Line) / (IC50 of Parental Cell Line)
-
A high RI (e.g., >10) confirms the development of resistance.[6]
-
-
Stability Testing: To determine if the resistance is stable or transient, culture the resistant cell line in a drug-free medium for 5-10 passages.[9] After this period, re-determine the IC50. A minimal change in the IC50 indicates a stable resistant phenotype.
-
Molecular Characterization: Investigate the underlying resistance mechanisms.
-
Western Blot: Analyze the protein expression levels of key signaling molecules. Compare the parental and resistant cell lines for levels of GSTP1, total and phosphorylated JNK, and total and phosphorylated ERK.[5][8]
-
Gene Expression Analysis: Use qPCR or RNA-Seq to investigate changes in the expression of genes associated with drug transport (e.g., ABC transporters like MRP1) or the target pathways.[2]
-
Data Presentation
Quantitative data should be organized into clear, concise tables for easy interpretation and comparison.
Table 1: Dose Escalation Strategy for Establishing this compound Resistance
| Step | This compound Concentration (µM) | Duration (Passages) | Observations |
|---|---|---|---|
| 1 | 2.5 (IC20) | 3 | Initial high cell death, slow recovery. |
| 2 | 5.0 | 3 | Improved growth rate, stable morphology. |
| 3 | 10.0 | 2 | Moderate cell death, recovery within 4-5 days. |
| 4 | 20.0 | 3 | Consistent growth, cells appear adapted. |
| 5 | 40.0 | 3 | Minimal cell death, rapid proliferation. |
| 6 | 50.0 | Ongoing | Maintained at final concentration. |
Table 2: Comparison of Parental and Resistant Cell Line Sensitivity to this compound
| Cell Line | IC50 (µM) ± SD | Resistance Index (RI) | Phenotype Stability (IC50 after 10 passages w/o drug) |
|---|---|---|---|
| Parental HL-60 | 12.5 ± 1.8 | 1.0 | N/A |
| this compound-Resistant HL-60 | 145.2 ± 11.3 | 11.6 | 138.5 ± 9.7 (Stable) |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| All cells die after initial drug exposure. | Starting concentration is too high. | Decrease the initial concentration to IC5 or IC10. Allow more time for recovery. |
| Cells fail to recover and proliferate. | Cell line is highly sensitive; resistance is difficult to induce. | Try a different cell line. Alternatively, use a pulse-treatment method (e.g., 24-hour exposure followed by drug-free recovery) instead of continuous exposure.[9] |
| Resistance is lost after removing the drug. | Resistance is transient and dependent on continuous drug pressure. | Maintain a low concentration of this compound in the culture medium for long-term maintenance of the resistant phenotype. |
| High variability in IC50 measurements. | Inconsistent cell seeding density; variation in assay timing. | Ensure a uniform single-cell suspension for seeding. Standardize all incubation times precisely. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of Telintra as an Inhibitor of Glutathione S-Transferase P - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 1-2a multicenter dose-escalation study of this compound hydrochloride liposomes for injection (Telintra®, TLK199), a novel glutathione analog prodrug in patients with myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutathione S-Transferase pi-1 Knockdown Reduces Pancreatic Ductal Adenocarcinoma Growth by Activating Oxidative Stress Response Pathways [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Transcriptional Activation of Gstp1 by MEK/ERK Signaling Confers Chemo-Resistance to Cisplatin in Lung Cancer Stem Cells [frontiersin.org]
- 9. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving Ezatiostat solubility in aqueous solutions for in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with Ezatiostat, focusing on challenges related to its solubility in aqueous solutions for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: this compound is practically insoluble in water[1]. The recommended solvent for creating a high-concentration stock solution is fresh, anhydrous Dimethyl Sulfoxide (DMSO). This compound is highly soluble in DMSO, reaching concentrations of 100 mg/mL or greater[1][2]. It is critical to use fresh DMSO, as absorbed moisture can significantly reduce the compound's solubility[1].
Q2: My this compound solution appears cloudy or has precipitated after dilution in my aqueous assay buffer. What should I do?
A2: This is a common issue due to this compound's low aqueous solubility. Here are several troubleshooting steps:
-
Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of this compound in your assay medium.
-
Increase Co-solvent Percentage: If your experimental system can tolerate it, slightly increasing the percentage of the organic co-solvent (like DMSO) in the final aqueous solution may help maintain solubility. However, always run a vehicle control to ensure the solvent concentration does not affect the cells.
-
Use Sonication or Gentle Warming: After dilution, brief sonication or gentle warming in a water bath can help redissolve small amounts of precipitate.[3] Ensure the temperature is not high enough to degrade the compound or affect other components of your assay medium.
-
Consider a Surfactant: For specific applications, a low concentration of a biocompatible surfactant like Tween-80 may be used, though this should be validated for non-interference with the assay. A known formulation includes 5% Tween-80 for in vivo use, which may be adapted cautiously for in vitro work.[2][3]
Q3: How should I prepare this compound for cell-based assays?
A3: First, prepare a high-concentration stock solution in 100% DMSO (e.g., 100 mg/mL). For your experiment, perform a serial dilution of this stock solution directly into your cell culture medium to achieve the final desired concentration. It is crucial to mix thoroughly and immediately after adding the DMSO stock to the aqueous medium to minimize precipitation. The final concentration of DMSO in the culture medium should ideally be kept below 0.5% to avoid solvent-induced cytotoxicity.
Q4: What are the best practices for storing this compound solutions?
A4: Once prepared, stock solutions in DMSO should be aliquoted into small, single-use volumes to prevent degradation from repeated freeze-thaw cycles. These aliquots should be stored in tightly sealed containers away from moisture. Recommended storage conditions are -80°C for up to 6 months or -20°C for up to 1 month.[3]
Troubleshooting Guide: Common Solubility Issues
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon dilution in aqueous buffer. | Poor aqueous solubility of this compound. | Decrease the final concentration of this compound. Ensure rapid mixing upon dilution. Pre-warm the aqueous buffer slightly before adding the DMSO stock. |
| Stock solution in DMSO is cloudy or contains crystals. | The DMSO used may have absorbed moisture, or the concentration is too high. | Use fresh, anhydrous DMSO.[1] Try gentle warming or sonication to aid dissolution.[3] If crystals persist, the solution may be supersaturated. |
| Inconsistent results between experiments. | Potential precipitation of the compound in the assay medium, leading to variable effective concentrations. | Prepare fresh dilutions for each experiment from a reliable stock. Visually inspect for any precipitation before adding to cells. Consider using a formulation with solubilizing agents if the assay permits. |
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Notes | Reference |
| Water | Insoluble | --- | [1] |
| DMSO | ≥ 100 mg/mL (188.80 mM) | Fresh, anhydrous DMSO is recommended. | [1][2] |
| Ethanol | 15 mg/mL to ≥ 42.6 mg/mL | --- | [1][4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.75 mg/mL (5.19 mM) | Forms a clear solution. Primarily for in vivo use. | [2][3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.75 mg/mL (5.19 mM) | Forms a suspended solution; requires sonication. | [2][3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.75 mg/mL (5.19 mM) | Forms a clear solution. Primarily for in vivo use. | [2][3] |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol details the steps for preparing a 100 mg/mL stock solution of this compound in DMSO.
-
Preparation: Allow the vial of solid this compound and a sealed bottle of anhydrous DMSO to equilibrate to room temperature.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the this compound powder to achieve a final concentration of 100 mg/mL. For example, to prepare 1 mL of stock solution, add 1 mL of DMSO to 100 mg of this compound.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If needed, use a sonicator bath for 5-10 minutes or warm the solution gently at 37°C until all solid has dissolved and the solution is clear.
-
Storage: Aliquot the stock solution into single-use volumes in sterile cryovials. Store immediately at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]
Caption: Workflow for preparing this compound stock solution.
This compound Signaling Pathway
This compound functions as an inhibitor of Glutathione S-transferase P1-1 (GSTP1-1). In unstressed cells, GSTP1-1 is part of a complex that sequesters c-Jun N-terminal kinase (JNK), keeping it in an inactive state. By inhibiting GSTP1-1, this compound causes the dissociation of this complex. This releases JNK, allowing it to become activated through phosphorylation.[3][5] Activated JNK can then influence downstream cellular processes, including proliferation and apoptosis.[1][3]
Caption: this compound's mechanism of action via the GSTP1-JNK pathway.
References
stability issues with Ezatiostat liposomal formulation during storage
Welcome to the technical support center for Ezatiostat liposomal formulations. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common stability issues encountered during the storage and handling of liposomal this compound. The following guides and frequently asked questions (FAQs) are structured to provide clear and actionable solutions to potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for liposomal this compound formulations during storage?
A1: Liposomal formulations of peptide-based drugs like this compound, a glutathione analog, are susceptible to both physical and chemical instability over time.[1][2][3] Key concerns include:
-
Physical Instability: Changes in vesicle size due to aggregation or fusion, and leakage of the encapsulated this compound from the liposomes.[4][5][6]
-
Chemical Instability: Degradation of this compound itself, as well as hydrolysis and/or oxidation of the phospholipid components of the liposomes.[4][6][7]
Q2: What are the optimal storage temperatures for my this compound liposomal formulation?
A2: Generally, liposomal formulations are best stored refrigerated at 2-8°C.[8][9] Freezing should be approached with caution as the formation of ice crystals can disrupt the liposomal membrane, leading to drug leakage and vesicle fusion.[10] If long-term storage in a frozen state is necessary, the use of cryoprotectants is recommended.[10] Storage at room temperature or higher can accelerate lipid degradation and drug leakage.[8][9]
Q3: How can I minimize the chemical degradation of the lipids in my formulation?
A3: Lipid degradation, primarily through oxidation and hydrolysis, is a common issue.[4][7] To minimize this:
-
Use high-purity lipids and protect the formulation from light.[11]
-
Consider incorporating antioxidants, such as alpha-tocopherol (Vitamin E), into the lipid bilayer.[7]
-
Maintain an optimal pH for the formulation buffer, as pH can influence the rate of hydrolysis.[11]
-
For long-term storage, lyophilization (freeze-drying) can significantly enhance chemical stability by removing water.[6][9]
Q4: What is encapsulation efficiency and why is it important for my experiments?
A4: Encapsulation efficiency (EE) refers to the percentage of the total this compound that is successfully entrapped within the liposomes.[3][12] It is a critical quality attribute as it determines the actual concentration of the active drug in the liposomal fraction.[3] A low or decreasing EE during storage indicates drug leakage and a loss of formulation integrity.
Q5: Can I expect the particle size of my liposomal this compound to change over time?
A5: Yes, changes in particle size are a key indicator of physical instability. An increase in the average particle size and polydispersity index (PDI) can suggest that the liposomes are aggregating or fusing, which can impact the formulation's performance and bioavailability.[8]
Troubleshooting Guides
Issue 1: Increased Particle Size and Polydispersity Index (PDI) During Storage
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Liposome Aggregation/Fusion | - Optimize Surface Charge: Ensure the liposomes have a sufficient zeta potential (typically > ±20 mV) to induce electrostatic repulsion between vesicles.[5] - Incorporate PEGylated Lipids: The inclusion of PEG-lipids creates a hydrophilic barrier on the surface of the liposomes, providing steric hindrance that prevents aggregation.[1] - Check Storage Temperature: Elevated temperatures can increase the fluidity of the lipid bilayer, promoting fusion. Store at recommended temperatures (2-8°C).[8] |
| Improper Formulation | - Review Lipid Composition: The choice of phospholipids and the inclusion of cholesterol can significantly impact membrane rigidity and stability. Increasing the cholesterol content can often enhance stability.[5][8] |
| Inappropriate Buffer Conditions | - Evaluate pH and Ionic Strength: The pH and ionic strength of the storage buffer can influence liposome stability. Ensure these are optimized for your specific formulation. |
Issue 2: Decreased Encapsulation Efficiency (%EE) and Drug Leakage
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Lipid Bilayer Instability | - Increase Membrane Rigidity: Incorporate cholesterol into the formulation to decrease membrane fluidity and reduce drug leakage.[5] - Select Appropriate Phospholipids: Use phospholipids with a higher phase transition temperature (Tm) to create a less permeable bilayer at the storage temperature. |
| Storage Below Phase Transition Temperature (Tm) | - Storing liposomes below their Tm can lead to the formation of gel-phase domains, which can cause defects in the bilayer and subsequent drug leakage. Ensure the storage temperature is appropriate for the lipid composition. |
| Chemical Degradation of Lipids | - Prevent Oxidation: As mentioned in the FAQs, use antioxidants and protect from light to prevent lipid degradation that can compromise membrane integrity.[7][11] |
| Freeze-Thaw Stress | - Avoid repeated freeze-thaw cycles. If freezing is necessary, use a suitable cryoprotectant (e.g., sucrose, trehalose) to protect the liposomes during the process.[10] |
Issue 3: Chemical Degradation of this compound
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Hydrolysis or Oxidation of the Peptide | - Optimize pH of the Aqueous Core: The stability of peptides is often pH-dependent. Ensure the pH of the internal aqueous phase of the liposomes is optimized for this compound stability. - Protect from Oxygen: Prepare and store the liposomal formulation under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Interaction with Lipid Degradation Products | - By preventing lipid degradation (see Issue 2), you can avoid the generation of reactive species that may interact with and degrade the encapsulated this compound. |
| Moisture-Related Degradation | - For long-term stability, consider lyophilization to remove water, which is often a key factor in the degradation of peptide-based drugs.[3] The non-liposomal form of this compound is noted to be sensitive to moisture.[13] |
Experimental Protocols
Protocol 1: Assessment of Particle Size and Zeta Potential
-
Sample Preparation: Dilute the this compound liposomal formulation in the original storage buffer to an appropriate concentration for Dynamic Light Scattering (DLS) analysis.
-
Instrumentation: Use a calibrated DLS instrument (e.g., Malvern Zetasizer).
-
Measurement:
-
Equilibrate the sample to the desired temperature (e.g., 25°C).
-
Perform particle size measurements to obtain the z-average diameter and Polydispersity Index (PDI).
-
For zeta potential, use an appropriate folded capillary cell and perform the measurement to determine the surface charge.
-
-
Data Analysis: Record the mean particle size, PDI, and zeta potential. An increase in size and PDI over time suggests aggregation. A decrease in the magnitude of the zeta potential can indicate a loss of surface charge, which may lead to instability.
Protocol 2: Determination of Encapsulation Efficiency (%EE)
-
Separation of Free Drug: Separate the unencapsulated this compound from the liposomes. Common methods include:
-
Ultracentrifugation: Pellet the liposomes, and the supernatant will contain the free drug.
-
Size Exclusion Chromatography (SEC): Use a column that separates the larger liposomes from the smaller, free drug molecules.
-
-
Quantification of Drug:
-
Total Drug (Dt): Disrupt a known volume of the liposomal formulation using a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug. Quantify the this compound concentration using a validated HPLC method.
-
Free Drug (Df): Quantify the concentration of this compound in the supernatant or the collected fractions from the separation step using the same HPLC method.
-
-
Calculation:
-
Encapsulation Efficiency (%EE) = [(Dt - Df) / Dt] * 100
-
Visualizations
This compound's Proposed Signaling Pathway
Caption: Proposed mechanism of action for this compound.[14][15]
Troubleshooting Workflow for Liposome Instability
References
- 1. Peptide-functionalized liposomes as therapeutic and diagnostic tools for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Oral Peptide or Protein-Based Drug Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. jptcp.com [jptcp.com]
- 6. ijper.org [ijper.org]
- 7. Damage to liposomal lipids: protection by antioxidants and cholesterol-mediated dehydration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. STABILITY STUDIES OF LIPOSOMES AS A FUNCTION OF LIPID COMPOSITION, LIPOSOMAL TYPE, SURFACE CHARGE AND STORAGE CONDITIONS [journals.ekb.eg]
- 9. Long Term Storage of Lyophilized Liposomal Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Cryoprotective Agents in Liposome Stabilization and Preservation [mdpi.com]
- 11. Coating Materials to Increase the Stability of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thepharmajournal.com [thepharmajournal.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Phase 1-2a multicenter dose-escalation study of this compound hydrochloride liposomes for injection (Telintra®, TLK199), a novel glutathione analog prodrug in patients with myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ezatiostat Colony-Forming Unit (CFU) Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Ezatiostat in colony-forming unit (CFU) assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during this compound CFU assays, providing potential causes and solutions in a question-and-answer format.
Question 1: Why am I seeing high variability in colony counts between replicate plates treated with this compound?
High variability between replicate plates is a common issue in CFU assays and can be attributed to several factors, not all of which are specific to this compound.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inconsistent Cell Plating Density | Ensure a homogenous single-cell suspension before aliquoting. Gently vortex the cell suspension before each plating. Use calibrated pipettes and proper pipetting technique to dispense equal volumes of the cell suspension into each plate. |
| Uneven Distribution of Methylcellulose | After adding the cell suspension to the methylcellulose-based medium, vortex the tube thoroughly but gently to ensure a uniform mixture. When dispensing into the culture dish, allow the mixture to spread evenly by tilting the dish. Avoid introducing bubbles. |
| Edge Effects in Culture Plates | To maintain humidity and minimize evaporation from the outer wells or dishes, place sterile water in surrounding empty wells of a multi-well plate or in a separate dish within the larger incubator dish. |
| Inconsistent Incubation Conditions | Use a calibrated and humidified incubator. Ensure stable temperature and CO2 levels. Avoid frequent opening of the incubator door. |
| Subjective Colony Counting | Have a consistent and well-defined set of criteria for what constitutes a colony (e.g., minimum number of cells). If possible, have the same person score all the plates in an experiment, or implement a blinded scoring system with multiple counters to ensure consistency. |
Question 2: My untreated control plates have fewer colonies than expected. How can I troubleshoot this?
Low colony formation in control plates can indicate a problem with the overall assay setup or the health of the hematopoietic progenitor cells.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal Cell Viability | Assess cell viability using a method like Trypan Blue exclusion before plating. Ensure that the cell isolation and freezing/thawing procedures are optimized to maintain high viability. |
| Incorrect Cell Plating Concentration | The optimal plating density is cell-type dependent. If you are seeing too few colonies, you may be "underplating". Perform a titration experiment to determine the optimal cell concentration that yields a countable number of colonies (typically 30-100 colonies per 35 mm dish). |
| Inadequate Cytokine Support | Ensure that the methylcellulose medium contains the appropriate cytokines at the correct concentrations to support the growth of the desired colony types (e.g., GM-CSF, IL-3, SCF, EPO). Verify the expiration date and proper storage of the cytokine cocktail and media. |
| Poor Quality of Reagents | Use high-quality, tested reagents, including fetal bovine serum (FBS) and methylcellulose. Batch-to-batch variability in FBS can significantly impact colony growth. |
Question 3: I am not observing the expected proliferative effect of this compound. What could be the reason?
This compound is known to induce a proliferative response in hematopoietic progenitor cells.[1] A lack of this effect could point to issues with the compound or the experimental design.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incorrect this compound Concentration | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Perform a dose-response experiment to determine the optimal concentration for your cell type. A concentration of 10 µM has been reported to induce a proliferative response.[1] |
| This compound Degradation | Ensure proper storage of the this compound stock solution as recommended by the manufacturer. Avoid repeated freeze-thaw cycles. |
| Cell Type Specificity | The response to this compound may vary between different cell types and species. The proliferative effect of this compound is dependent on the presence of Glutathione S-transferase P1-1 (GSTP1).[2] |
| Assay Timing | Ensure that the incubation period is sufficient for colony formation. For human bone marrow cells, this is typically 14 days. |
Question 4: The colonies in my this compound-treated plates appear diffuse or have an altered morphology. Is this normal?
While there is limited specific literature on this compound-induced morphological changes in hematopoietic colonies, it is plausible that a pro-proliferative agent could alter colony size and appearance.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Effect of this compound on Proliferation | The increased proliferation induced by this compound may lead to larger, more diffuse colonies, or colonies that merge. If colonies are too large and overlapping, consider reducing the initial cell plating density. |
| Subjective Interpretation | It is crucial to establish and consistently apply morphological criteria for colony identification. Take high-quality images of representative colonies from both control and treated plates to document any differences. |
| Differentiation Effects | This compound's mechanism of action involves the activation of the JNK signaling pathway, which can influence cell differentiation.[2] This could potentially lead to subtle shifts in the proportions of different cell types within a colony. |
Data Presentation
The following table summarizes quantitative data on the effect of this compound in CFU assays based on available literature. It is important to note that these values should be used as a reference, and optimal concentrations and effects may vary depending on the specific experimental conditions.
| Compound | Cell Type | Assay Type | Concentration | Observed Effect | Reference |
| This compound (TLK199) | Mouse Bone Marrow Progenitors | CFU-GM | 10 µM | ~ Twofold increase in colony formation compared to vehicle control. | [1] |
| This compound (TLK199) | Human Bone Marrow Progenitors | CFU-GM | 1-10 µM | Proliferative response observed. | [1] |
| This compound (TLK199) | HL60 cell line (drug-resistant clone selection) | N/A | 2.5 µM | Stated to be 1/10th of the IC50, suggesting an IC50 of ~25 µM for this specific resistant cell line. | [3] |
Experimental Protocols
This section provides a representative protocol for a CFU-GM assay to evaluate the effect of this compound on human bone marrow mononuclear cells.
Materials:
-
Human bone marrow mononuclear cells (BMMCs)
-
Iscove's Modified Dulbecco's Medium (IMDM) with 2% Fetal Bovine Serum (FBS)
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Methylcellulose-based medium for human cells (e.g., MethoCult™ H4434 Classic)
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This compound stock solution (e.g., in DMSO)
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Vehicle control (e.g., DMSO)
-
Sterile 35 mm culture dishes
-
Sterile syringes and blunt-end needles (16-gauge)
-
Humidified incubator at 37°C with 5% CO2
Procedure:
-
Preparation of Cell Suspension:
-
Thaw cryopreserved human BMMCs according to standard procedures.
-
Perform a viable cell count using Trypan Blue exclusion.
-
Resuspend the cells in IMDM with 2% FBS to a concentration of 1 x 10^6 cells/mL.
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Prepare a working cell suspension by diluting the cells to the desired final plating concentration. This should be optimized for your specific cell source, but a starting point is 2 x 10^5 cells/mL for a 1:10 dilution into the methylcellulose medium.
-
-
Preparation of this compound Dilutions:
-
Prepare a series of dilutions of this compound in IMDM with 2% FBS at 10 times the final desired concentrations.
-
Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound dilution.
-
-
Assay Setup:
-
For each condition (vehicle control and each this compound concentration), label duplicate or triplicate 35 mm culture dishes.
-
In a sterile tube, add 0.3 mL of the 10x this compound dilution or vehicle control to 2.7 mL of the methylcellulose-based medium.
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Add 0.3 mL of the working cell suspension (e.g., 2 x 10^5 cells/mL) to the tube containing the methylcellulose and this compound/vehicle.
-
Vortex the tube vigorously for 2-5 seconds to ensure a homogenous mixture.
-
Let the tube stand for 5-10 minutes to allow any bubbles to dissipate.
-
-
Plating:
-
Using a syringe with a 16-gauge blunt-end needle, dispense 1.1 mL of the cell/methylcellulose mixture into the center of each labeled 35 mm culture dish.
-
Gently tilt and rotate the dish to ensure the medium spreads to cover the entire surface.
-
-
Incubation:
-
Place the 35 mm dishes into a larger 100 mm petri dish or a multi-well plate.
-
Add an open, sterile dish containing sterile water to the larger dish to maintain humidity.
-
Incubate at 37°C in a humidified incubator with 5% CO2 for 14 days. Do not disturb the plates during incubation.
-
-
Colony Scoring:
-
After 14 days, score the number of CFU-GM colonies under an inverted microscope.
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A CFU-GM colony is typically defined as a cluster of 40 or more granulocytes and/or macrophages.
-
Count the total number of colonies per dish and calculate the average for each condition.
-
Visualizations
This compound Mechanism of Action and Signaling Pathway
Caption: this compound inhibits GSTP1, leading to JNK activation and subsequent gene transcription changes.
General Experimental Workflow for this compound CFU Assay
Caption: A stepwise workflow for conducting a CFU assay with this compound treatment.
Troubleshooting Logic for CFU Assay Variability
Caption: A decision tree for troubleshooting common causes of variability in CFU assays.
References
Technical Support Center: Optimizing Ezatiostat for Hematopoietic Progenitor Cell Expansion
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Ezatiostat for the expansion of hematopoietic progenitor cells (HPCs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a tripeptide analog of glutathione and acts as a selective inhibitor of glutathione S-transferase P1-1 (GSTP1-1).[1] Its therapeutic effect in the context of hematopoiesis stems from its ability to activate the c-Jun N-terminal kinase (JNK) signaling pathway. By inhibiting GSTP1-1, this compound causes the dissociation of the GSTP1-1/JNK complex, leading to the phosphorylation and activation of JNK.[1] This activation stimulates the proliferation of normal myeloid progenitors.[1]
Q2: How does JNK pathway activation lead to hematopoietic progenitor cell expansion?
The JNK signaling pathway is a critical regulator of various cellular processes, including proliferation and differentiation.[2] In hematopoietic stem cells (HSCs), inhibition of the JNK pathway has been shown to enhance self-renewal.[2] this compound-mediated activation of JNK is thought to promote the growth and maturation of hematopoietic progenitors.[3]
Q3: What is the recommended in vitro concentration of this compound for HPC expansion?
Currently, there is limited publicly available data detailing the optimal in vitro concentration of this compound for the expansion of hematopoietic progenitor cells. Clinical trials have investigated a range of intravenous and oral dosages in patients with myelodysplastic syndrome (MDS), which can provide a starting point for estimating relevant in vitro concentrations. However, direct translation from in vivo dosage to in vitro concentration is not straightforward and requires experimental determination.
Researchers should perform a dose-response study to determine the optimal concentration for their specific cell type and culture conditions. A suggested starting range for such a study could be from 1 µM to 50 µM, based on concentrations used in in vitro studies with other cell lines.
Troubleshooting Guide
This guide addresses common issues that may be encountered during HPC expansion experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Low Cell Viability | This compound concentration is too high, leading to cytotoxicity. | Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your specific HPC population. Start with a lower concentration and titrate upwards. |
| Suboptimal cell culture conditions. | Ensure all cell culture reagents are fresh and of high quality. Maintain optimal incubator conditions (37°C, 5% CO₂). Refer to general hematopoietic stem cell culture troubleshooting guides for further details.[4][5][6] | |
| Poor HPC Expansion | Suboptimal this compound concentration. | As with low viability, an inappropriate concentration can lead to insufficient stimulation. A thorough dose-response experiment is crucial. |
| Inadequate cytokine support. | Ensure the basal media is supplemented with an optimal cocktail of cytokines known to support HPC expansion (e.g., SCF, TPO, FLT3L). | |
| Cell density is too low or too high. | Optimize the initial seeding density of your HPCs. Very low densities may inhibit expansion due to lack of cell-cell contact and autocrine signaling, while very high densities can lead to rapid nutrient depletion and accumulation of waste products. | |
| Excessive Differentiation of HPCs | Imbalance in cytokine cocktail. | The composition and concentration of cytokines can significantly influence the balance between self-renewal and differentiation. Adjust cytokine concentrations to favor progenitor expansion. |
| Prolonged culture duration. | Extended culture periods can lead to spontaneous differentiation. Optimize the culture duration for maximal expansion of the desired progenitor population. | |
| Inconsistent Results | Variability in primary cell source. | Primary HPCs from different donors can exhibit significant variability. Use cells from the same lot or donor for a set of experiments to minimize this variability. |
| Inconsistent reagent preparation. | Prepare fresh dilutions of this compound and cytokines for each experiment from a concentrated stock solution to ensure consistency. |
Experimental Protocols
General Protocol for In Vitro Expansion of CD34+ Hematopoietic Progenitor Cells
This protocol provides a general framework for the expansion of CD34+ HPCs. The concentration of this compound should be optimized through a dose-response experiment.
-
Isolation of CD34+ Cells: Isolate CD34+ cells from bone marrow, mobilized peripheral blood, or cord blood using immunomagnetic bead selection according to the manufacturer's instructions.
-
Cell Culture Medium: Use a serum-free expansion medium specifically designed for hematopoietic stem and progenitor cells, supplemented with a cytokine cocktail typically including Stem Cell Factor (SCF), Thrombopoietin (TPO), and Flt3-Ligand (FLT3L).
-
Seeding Density: Seed the purified CD34+ cells at a density of 1 x 10⁵ cells/mL in a tissue culture-treated plate or flask.
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This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On day 0 of the culture, add this compound to the culture medium to achieve the desired final concentrations for your dose-response experiment. Include a vehicle control (DMSO only).
-
Incubation: Culture the cells at 37°C in a humidified incubator with 5% CO₂.
-
Monitoring and Maintenance: Monitor the cell cultures daily for viability and proliferation. Perform a half-medium change every 2-3 days with fresh medium containing the appropriate concentrations of cytokines and this compound.
-
Harvesting and Analysis: After the desired culture period (e.g., 7-14 days), harvest the cells. Determine the total cell count and assess the expansion of CD34+ cells and other hematopoietic progenitor populations using flow cytometry.
Colony-Forming Unit (CFU) Assay
The CFU assay is a functional assay to determine the frequency of hematopoietic progenitors in your expanded cell population.
-
Cell Preparation: Harvest the expanded cells and perform a cell count. Resuspend the cells at an appropriate concentration in a suitable base medium.
-
Plating: Add the cell suspension to a methylcellulose-based medium containing a cocktail of cytokines that support the growth of various colony types (e.g., CFU-GM, BFU-E, CFU-GEMM).
-
Incubation: Plate the cell/methylcellulose mixture into 35 mm culture dishes. Incubate at 37°C in a humidified incubator with 5% CO₂ for 14-16 days.
-
Colony Scoring: After the incubation period, identify and count the different types of hematopoietic colonies under an inverted microscope based on their morphology.[7][8][9][10]
Data Presentation
Table 1: In Vivo Dosage of this compound from Clinical Trials
Disclaimer: The following data is from clinical trials in human subjects and is provided for informational purposes only. These dosages are not directly applicable to in vitro experiments and should not be used to determine in vitro concentrations without proper dose-response studies.
| Study Phase | Route of Administration | Dosage Range | Patient Population |
| Phase 1-2a[3] | Intravenous | 50 - 600 mg/m² | Myelodysplastic Syndrome |
| Phase 1[11] | Oral | 200 - 6000 mg/day | Myelodysplastic Syndrome |
Visualizations
This compound Mechanism of Action: JNK Pathway Activation
Caption: this compound inhibits GSTP1-1, leading to JNK activation and progenitor cell proliferation.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the optimal in vitro concentration of this compound for HPC expansion.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. JNK Signaling in Stem Cell Self-Renewal and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 1-2a multicenter dose-escalation study of this compound hydrochloride liposomes for injection (Telintra®, TLK199), a novel glutathione analog prodrug in patients with myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting Common Issues in HEK Cell Cultures [cytion.com]
- 6. stemcell.com [stemcell.com]
- 7. Hematopoietic Stem Cell CFU Colony Formation Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. stemcell.com [stemcell.com]
- 10. stemcell.com [stemcell.com]
- 11. Phase 1 multicenter dose-escalation study of this compound hydrochloride (TLK199 tablets), a novel glutathione analog prodrug, in patients with myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Gastrointestinal Side Effects of Oral Ezatiostat in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing gastrointestinal (GI) side effects during preclinical studies with oral Ezatiostat in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a tripeptide analog of glutathione and a prodrug.[1] Its active metabolite inhibits Glutathione S-transferase P1-1 (GSTP1-1).[1] This inhibition leads to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in cellular proliferation, differentiation, and apoptosis.[2][3] this compound has been investigated for the treatment of myelodysplastic syndrome (MDS).[1]
Q2: What are the known gastrointestinal side effects of this compound in humans?
Clinical trials of an oral formulation of this compound in patients with MDS have reported gastrointestinal adverse events. The most common of these are Grade 1 and 2 nausea, diarrhea, and vomiting.[4]
Q3: What gastrointestinal side effects can be anticipated in animal models receiving oral this compound?
While specific preclinical data on the gastrointestinal side effects of oral this compound is limited, based on human clinical data, researchers should be prepared to observe potential signs of nausea (in species that do not vomit, like rodents, this can manifest as pica), diarrhea, and general malaise. Preclinical studies with this compound analogs have shown them to be well-tolerated at doses up to 200 mg/kg, suggesting that severe GI toxicity may not be a primary concern at therapeutic doses.[5]
Q4: What is a suitable oral formulation for this compound in animal studies?
Specific details of the oral formulation for this compound used in preclinical studies are not widely published. However, for peptide-like prodrugs and compounds with poor water solubility, common vehicles for oral gavage in rodents include aqueous suspensions or solutions using excipients such as:
-
0.5% to 1% Methylcellulose
-
Polyethylene glycol (e.g., PEG 400)
-
Tween 80 (Polysorbate 80) as a surfactant to aid in suspension
-
A combination of these, for example, 0.6% Methylcellulose with 0.2% Tween 80 in water.[6]
It is crucial to perform formulation and vehicle tolerability studies to ensure that the chosen vehicle does not independently cause gastrointestinal distress.
Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot specific issues that may arise during your experiments.
Issue 1: Animals are exhibiting signs of diarrhea after oral gavage with this compound.
-
How do I objectively assess diarrhea? Implement a standardized diarrhea scoring system based on fecal consistency. A detailed protocol for this is provided in the "Experimental Protocols" section. Consistent monitoring and scoring are key to understanding the severity and time course of this side effect.
-
What are the potential causes of diarrhea? Diarrhea could be a direct pharmacological effect of this compound on the gastrointestinal tract, similar to what is observed in human patients. It could also be related to the formulation, gavage procedure stress, or underlying health status of the animals.
-
What immediate actions should I take?
-
Ensure animals have free access to drinking water to prevent dehydration.
-
Monitor body weight daily, as weight loss can be an early indicator of significant GI distress.
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Provide supportive care, such as a highly palatable and digestible diet.[1]
-
-
What long-term management strategies can be implemented?
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Dose Adjustment: If diarrhea is severe and dose-dependent, consider a dose reduction study to find a better-tolerated dose that still achieves the desired therapeutic effect.
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Formulation Optimization: Evaluate if the vehicle is contributing to the issue. A different suspension agent or the addition of a soothing agent (with appropriate controls) might be beneficial.
-
Prophylactic Treatment: In consultation with a veterinarian, consider the use of anti-diarrheal medications. However, be mindful that this could interfere with the study's primary endpoints.
-
Issue 2: Rats are showing signs of nausea (pica) after this compound administration.
-
How can I measure nausea in rats? Rats do not vomit, but they exhibit a behavior called "pica," which is the consumption of non-nutritive substances like kaolin clay. This is a well-established surrogate for nausea and malaise in rats. A protocol for a pica assay is provided in the "Experimental Protocols" section.
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What could be causing the nausea-like behavior? Similar to humans, this compound may directly stimulate central nervous system pathways that induce nausea.
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How can I manage nausea in my study?
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Prophylactic Anti-emetics: Consider the prophylactic administration of anti-emetic drugs. 5-HT3 receptor antagonists like ondansetron are commonly used to manage chemotherapy-induced nausea.[7] NK-1 receptor antagonists such as maropitant have also shown efficacy.[8] A pilot study to determine the effectiveness of an anti-emetic and its potential impact on your experimental outcomes is recommended.
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Dietary Adjustments: Providing a highly palatable diet can sometimes encourage normal feeding behavior and reduce pica.
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Issue 3: Animals appear lethargic and have decreased food intake.
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What are the possible reasons for these observations? Lethargy and decreased appetite can be secondary to nausea, diarrhea, or general malaise caused by the drug. It's also important to rule out other potential causes such as stress from handling and gavage.
-
What steps should be taken to address this?
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Monitor Closely: Daily monitoring of body weight, food and water intake, and clinical signs is essential.
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Supportive Care: Ensure easy access to food and water. A soft, palatable, high-calorie diet can be offered. Subcutaneous fluid administration may be necessary if dehydration is suspected.
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Refine Handling and Gavage Technique: Ensure that the oral gavage procedure is performed by a trained individual to minimize stress and potential injury to the esophagus.
-
Data Presentation
Table 1: Summary of Potential Gastrointestinal Side Effects and Management Strategies
| Side Effect | Assessment Method | Potential Cause | Immediate Actions | Long-Term Management Strategies |
| Diarrhea | Fecal consistency scoring (See Protocol 1) | Drug pharmacology, formulation, stress | Ensure hydration, monitor body weight, provide palatable diet | Dose adjustment, formulation optimization, consider anti-diarrheal agents (with caution) |
| Nausea | Pica assay (in rats) (See Protocol 2) | Central nervous system stimulation | Provide kaolin for monitoring, ensure access to normal chow | Prophylactic anti-emetics (e.g., ondansetron, maropitant), dietary adjustments |
| Lethargy / Anorexia | Daily clinical observation, body weight, food intake | Secondary to nausea/diarrhea, general malaise | Supportive care (palatable diet, hydration) | Refine handling/gavage technique, address primary GI side effects |
Experimental Protocols
Protocol 1: Assessment of Diarrhea in Mice/Rats
Objective: To quantitatively assess the severity of diarrhea in rodents.
Materials:
Procedure:
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House animals individually in cages with a wire mesh floor or a paper towel placed on the cage floor to allow for clear observation of fecal pellets.[7][9]
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Observe the fecal pellets at regular intervals (e.g., 1, 2, 4, 8, and 24 hours post-dosing) for the first day, and then daily.
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Score the consistency of the feces using the scale in Table 2.
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Record the score for each animal at each time point. The presence of a "water mark" around the stool on a paper towel can help differentiate between normal and wet stools.[7]
Table 2: Diarrhea Scoring Scale
| Score | Description |
| 0 | Normal, well-formed, firm pellets. |
| 1 | Soft, but still formed pellets. |
| 2 | Very soft, unformed pellets (paste-like). |
| 3 | Watery diarrhea. |
Adapted from various preclinical models of diarrhea and colitis.[8]
Protocol 2: Pica Assay for Nausea Assessment in Rats
Objective: To assess nausea-like behavior in rats by measuring the consumption of kaolin clay.
Materials:
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Standard rat chow.
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Kaolin pellets.
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Two separate food hoppers for each cage.
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A scale to weigh the chow and kaolin.
Procedure:
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Acclimatize rats to the housing conditions with two food hoppers, one containing standard chow and the other containing kaolin pellets, for at least 3 days prior to the start of the experiment.
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On the day of the experiment, weigh the chow and kaolin in each hopper before administering the oral dose of this compound or vehicle.
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Return the hoppers to the cages.
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At 24 hours post-dosing, weigh the remaining chow and kaolin in each hopper.
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Calculate the amount of chow and kaolin consumed by each rat.
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An increase in kaolin consumption relative to baseline and/or the vehicle control group is indicative of pica and suggests a nausea-like response.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for Managing GI Side Effects.
References
- 1. Development of Telintra as an Inhibitor of Glutathione S-Transferase P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gadconsulting.com [gadconsulting.com]
- 3. researchgate.net [researchgate.net]
- 4. scholars.northwestern.edu [scholars.northwestern.edu]
- 5. Telik, Inc. Announces Presentation of New Data on the Characterization of Novel this compound (TELINTRA(R), TLK199) Analogs at American Association for Cancer Research Annual Meeting - BioSpace [biospace.com]
- 6. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing the Oral Bioavailability of Glutathione Using Innovative Analogue Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
impact of serum batch variability on Ezatiostat bioactivity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges researchers may encounter due to serum batch variability during Ezatiostat bioactivity assays.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A: this compound is a glutathione analog prodrug that is investigated for treating myelodysplastic syndrome (MDS).[1] In the body, it is metabolized into its active form, TLK117.[2][3] The primary target of TLK117 is the enzyme Glutathione S-transferase P1-1 (GSTP1-1).[4][5] GSTP1-1 normally binds to and inhibits c-Jun N-terminal kinase (JNK), a key regulator of cellular processes.[2] By inhibiting GSTP1-1, this compound's active metabolite causes the release and subsequent activation of JNK.[2][5] This activated JNK then phosphorylates the transcription factor c-Jun, which promotes the growth and maturation of hematopoietic progenitor cells and can induce apoptosis (programmed cell death) in leukemia cell lines.[2][4] This entire process occurs within the MAPK signaling pathway.[1]
Q2: What are the common bioactivity assays used for this compound?
A: Based on its mechanism of action, the bioactivity of this compound can be assessed through several in vitro assays, including:
-
Cell Proliferation Assays: Measuring the stimulation of myeloid precursor proliferation in cell lines such as HL60 or in primary human bone marrow cultures.[3][4]
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Differentiation Assays: Observing the differentiation of cells, for example, by monitoring the maturation of HL60 cells into granulocytes and monocytes.[1]
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Apoptosis Assays: Quantifying the induction of apoptosis in malignant cell lines, which is another therapeutic action of the drug.[4][5]
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Kinase Activation Assays: Directly measuring the activation of JNK or other components of the MAPK pathway, such as ERK1/ERK2, through methods like Western blotting for phosphorylated proteins.[4]
Section 2: Troubleshooting Guide for Serum-Related Variability
Q3: My this compound assay results (e.g., cell proliferation, IC50) are inconsistent between experiments. Could serum be the cause?
A: Yes, lot-to-lot variability in fetal bovine serum (FBS) is a primary cause of irreproducibility in cell-based assays.[6][7] Serum is an undefined mixture of over 1,000 components, including growth factors, hormones, and lipids.[6][8] The composition of these components can vary significantly from one batch to the next.[9] This variation can directly impact the signaling pathways that this compound modulates. For instance, a serum lot with high concentrations of growth factors might promote cell proliferation independently, masking the specific effects of this compound and leading to inconsistent and unreliable results.[6]
Q4: How can I mitigate the impact of serum batch variability on my experiments?
A: A systematic approach is required to minimize serum-induced variability. The most effective strategy involves pre-qualifying serum lots before they are used in critical experiments.[9] This ensures that the serum itself does not introduce an unacceptable level of variation.
Q5: What key parameters should I evaluate when qualifying a new serum lot for my this compound assay?
A: When qualifying a new serum lot, it's crucial to compare its performance against a previously established "gold standard" or reference lot. Key parameters should be assessed to ensure consistency.
| Parameter | Recommended Test | Acceptance Criteria | Rationale |
| Cell Health & Morphology | Microscopic examination of cells cultured in the new serum lot. | No observable changes in cell shape, size, or adherence compared to the reference lot. | Ensures the serum is not cytotoxic or causing unintended phenotypic changes. |
| Basal Proliferation Rate | A standard proliferation assay (e.g., MTS, CellTiter-Glo) on untreated cells. | Proliferation rate should be within ±15% of the rate observed with the reference lot. | Guarantees a consistent baseline growth rate before drug treatment. |
| Plating Efficiency | Low-density cell seeding and colony counting after a set period. | Plating efficiency should be comparable to the reference lot. | Confirms the serum supports cell attachment and survival, which is critical for assay setup. |
| Assay-Specific Performance | Run the full this compound bioactivity assay using both the new and reference serum lots. | The this compound dose-response curve and calculated IC50/EC50 value should be within ±20% of the reference lot. | This is the most critical test to confirm that the new serum lot does not alter the specific drug response. |
Section 3: Experimental Protocols
Protocol 1: General Method for Serum Lot Qualification
-
Objective: To determine if a new lot of FBS ("Test Lot") performs comparably to a previously validated lot ("Reference Lot") in an this compound bioactivity assay.
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Materials:
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Myeloid cell line (e.g., HL60).
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Basal culture medium (e.g., RPMI-1640).
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Reference Lot FBS.
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Test Lot FBS.
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This compound.
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Assay reagent (e.g., CellTiter-Glo®).
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96-well plates.
-
-
Procedure:
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Prepare two sets of complete media: one supplemented with 10% Reference Lot FBS and the other with 10% Test Lot FBS.
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Culture cells in both media conditions for at least two passages to allow for adaptation. Monitor cell morphology and growth daily.
-
Set up two identical 96-well plates for the proliferation assay. Seed cells at the optimized density in their respective media (Reference or Test).
-
On each plate, create a dose-response curve for this compound (e.g., 8 concentrations from 0 to 50 µM) and include a vehicle control.
-
Incubate for the standard assay duration (e.g., 72 hours).
-
Add the proliferation assay reagent according to the manufacturer's instructions and measure the signal (e.g., luminescence).
-
-
Data Analysis & Acceptance:
-
Normalize the data on each plate to its respective vehicle control.
-
Plot the dose-response curves for both the Reference and Test lots.
-
Calculate the EC50 or IC50 value for each condition.
-
Acceptance: The Test Lot is accepted if the cell morphology is normal and the calculated EC50/IC50 value is within a predefined range (e.g., ±20%) of the value obtained with the Reference Lot.
-
Protocol 2: Example Proliferation Assay with HL60 Cells
-
Cell Preparation: Culture HL60 human leukemia cells in RPMI-1640 medium supplemented with 10% qualified FBS and 1% Penicillin-Streptomycin. Maintain cells in suspension culture at a density between 0.2 and 1.0 x 10^6 cells/mL.
-
Assay Setup:
-
Count cells and adjust the concentration to 2 x 10^5 cells/mL in fresh, pre-warmed complete medium.
-
Dispense 50 µL of the cell suspension into each well of a white, clear-bottom 96-well plate (for a final volume of 100 µL).
-
-
Compound Addition:
-
Prepare a 2X serial dilution of this compound in complete medium.
-
Add 50 µL of the 2X this compound dilutions to the appropriate wells containing cells. Add 50 µL of medium with vehicle (e.g., 0.2% DMSO) to control wells.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified, 5% CO2 incubator.
-
Readout:
-
Equilibrate the plate and the CellTiter-Glo® Luminescent Cell Viability Assay reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Section 4: Illustrative Data
Table 1: Hypothetical Data on HL60 Cell Proliferation with Different Serum Lots
This table illustrates how varying serum lots can impact the results of an this compound bioactivity assay. The "Proliferation Index" is calculated relative to the untreated control for each serum lot.
| Serum Lot | Treatment | Raw Luminescence (RLU) | Proliferation Index |
| Reference Lot | Untreated Control | 150,000 | 1.00 |
| 10 µM this compound | 210,000 | 1.40 | |
| Test Lot A (Pass) | Untreated Control | 145,000 | 1.00 |
| 10 µM this compound | 200,100 | 1.38 | |
| Test Lot B (Fail) | Untreated Control | 250,000 | 1.00 |
| 10 µM this compound | 287,500 | 1.15 |
Interpretation:
-
Test Lot A shows a similar basal proliferation and response to this compound as the Reference Lot , making it acceptable for use.
-
Test Lot B has a much higher basal proliferation rate and shows a blunted response to this compound. Using this lot would lead to an underestimation of the drug's bioactivity and is therefore unacceptable.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Phase 1-2a multicenter dose-escalation study of this compound hydrochloride liposomes for injection (Telintra®, TLK199), a novel glutathione analog prodrug in patients with myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Systematic Comparison of FBS and Medium Variation Effect on Key Cellular Processes Using Morphological Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
quality control parameters for synthetic Ezatiostat
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control parameters for synthetic Ezatiostat. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes to consider for synthetic this compound?
A1: The critical quality attributes for synthetic this compound include its identity, purity, strength, and stability. These attributes are essential to ensure the safety and efficacy of the compound in research and development. Key parameters to monitor include appearance, solubility, identity confirmation, assay (potency), purity (including related substances and residual solvents), and stability under defined storage conditions.
Q2: How can I confirm the identity of my synthetic this compound sample?
A2: The identity of synthetic this compound should be confirmed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) retention time matching against a qualified reference standard is a primary method. Spectroscopic methods such as Mass Spectrometry (MS) to confirm the molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure are also crucial for unambiguous identification.[1]
Q3: What are the typical purity specifications for research-grade synthetic this compound?
A3: For research purposes, a high level of purity is expected. Typically, the purity of synthetic this compound should be ≥98.0%.[2] Purity is most commonly assessed by HPLC, which can separate this compound from process-related impurities and degradation products. Some commercial suppliers may offer purities of ≥99%.[1]
Q4: What are the common impurities that might be present in synthetic this compound?
A4: Impurities in synthetic this compound can originate from the manufacturing process or degradation. These can include starting materials, by-products, intermediates, and reagents.[3] As this compound is a tripeptide analog, potential impurities could include deletion sequences, insertion sequences, or diastereomers. Forced degradation studies can help identify potential degradation products that may form under stress conditions such as exposure to acid, base, oxidation, heat, or light.[4][5][6]
Q5: What are the recommended storage conditions for synthetic this compound?
A5: Synthetic this compound should be stored at -20°C for long-term stability.[7][8] For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[7] It is advisable to avoid repeated freeze-thaw cycles.
Q6: What solvents are suitable for dissolving synthetic this compound?
A6: this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol.[8][9] It is reported to be insoluble in water.[8] When preparing stock solutions in DMSO, ensure the use of fresh, moisture-free DMSO to prevent solubility issues.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Purity of this compound is lower than specified. | Verify the purity of your this compound batch using HPLC. Compare the chromatogram to a reference standard if available. |
| Degradation of this compound due to improper storage. | Ensure the compound has been stored at the recommended temperature (-20°C for solid, -80°C for stock solutions) and protected from light. | |
| Difficulty dissolving this compound | Use of an inappropriate solvent. | This compound is soluble in DMSO and ethanol. It is insoluble in water. |
| Moisture absorption in DMSO. | Use fresh, anhydrous DMSO for preparing stock solutions. | |
| Appearance of unexpected peaks in HPLC analysis | Sample degradation. | Prepare fresh samples for analysis and ensure proper storage of stock solutions. |
| Contamination of the HPLC system or solvent. | Run a blank gradient to check for system contamination. Use fresh, HPLC-grade solvents. | |
| Low potency or activity in biological assays | Inaccurate concentration of the stock solution. | Re-verify the weighing of the compound and the dilution calculations. |
| Degradation of this compound in the assay medium. | Assess the stability of this compound under your specific experimental conditions (e.g., temperature, pH of the medium). |
Quality Control Parameters
The following tables summarize the key quality control parameters and suggested acceptance criteria for synthetic this compound intended for research use. These are based on general principles for peptide-like pharmaceuticals and information from commercial suppliers.
Table 1: Physicochemical Properties and Identity
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual Inspection | White to off-white solid |
| Solubility | Visual Inspection | Soluble in DMSO and Ethanol |
| Identity by HPLC | HPLC-UV | Retention time of the major peak corresponds to the reference standard. |
| Identity by MS | Mass Spectrometry | Molecular weight corresponds to the theoretical value (C₂₇H₃₅N₃O₆S, MW: 529.65 g/mol ).[8] |
| Identity by NMR | ¹H NMR, ¹³C NMR | The spectrum conforms to the structure of this compound. |
Table 2: Purity and Impurities
| Parameter | Method | Acceptance Criteria |
| Purity by HPLC | HPLC-UV | ≥98.0% |
| Individual Unspecified Impurity | HPLC-UV | ≤0.10% |
| Total Impurities | HPLC-UV | ≤2.0% |
| Residual Solvents | GC-HS | Meets ICH Q3C limits for Class 2 and Class 3 solvents.[10][11][12] |
| Elemental Impurities | ICP-MS or ICP-OES | Meets ICH Q3D limits.[13][14][15][16] |
Table 3: Assay and Stability
| Parameter | Method | Acceptance Criteria |
| Assay (as is) | HPLC-UV (against a reference standard) | 95.0% - 105.0% |
| Stability (Long-term) | HPLC-UV | Stable for at least 24 months when stored at -20°C. |
| Stability (Short-term) | HPLC-UV | Stable at ambient temperature for a limited duration (to be determined by stability studies). |
Experimental Protocols
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of synthetic this compound and to detect and quantify any related impurities.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it over 20-30 minutes to elute this compound and any impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of this compound in DMSO to a final concentration of approximately 1 mg/mL.
-
Calculation: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Stability-Indicating Method Development and Forced Degradation Studies
Objective: To develop an HPLC method that can separate this compound from its degradation products and to investigate the degradation pathways of the molecule.
Methodology:
-
Method Development: Develop an HPLC method as described above, ensuring that it can separate the main peak from any potential degradation products.
-
Forced Degradation: Expose this compound samples (in solid state and in solution) to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours.
-
Photolytic Degradation: Expose to UV light (254 nm) and visible light for a defined period.
-
-
Analysis: Analyze the stressed samples using the developed HPLC method.
-
Evaluation: Assess the peak purity of the main this compound peak to ensure that no degradation products are co-eluting. The method is considered stability-indicating if all degradation products are well-resolved from the parent peak.
Visualizations
Caption: Workflow for HPLC Purity Analysis of this compound.
Caption: this compound Signaling Pathway via GSTP1-1 Inhibition.
References
- 1. arizona-mall.com [arizona-mall.com]
- 2. glpbio.com [glpbio.com]
- 3. pharma.gally.ch [pharma.gally.ch]
- 4. researchgate.net [researchgate.net]
- 5. biopharminternational.com [biopharminternational.com]
- 6. biopharmaspec.com [biopharmaspec.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. selleckchem.com [selleckchem.com]
- 10. labstat.com [labstat.com]
- 11. shimadzu.com [shimadzu.com]
- 12. agilent.com [agilent.com]
- 13. qualitymatters.usp.org [qualitymatters.usp.org]
- 14. veeprho.com [veeprho.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
Ezatiostat versus lenalidomide in non-del(5q) MDS models
An Objective Comparison of Ezatiostat and Lenalidomide in Non-del(5q) Myelodysplastic Syndromes (MDS) Models
This guide provides a detailed comparison of this compound and lenalidomide, two therapeutic agents investigated for the treatment of myelodysplastic syndromes (MDS) in patients without the chromosome 5q deletion (non-del(5q)). The information is intended for researchers, scientists, and drug development professionals, focusing on mechanisms of action, clinical efficacy from reported studies, and the experimental frameworks used for their evaluation.
Overview and Mechanism of Action
This compound and lenalidomide operate through distinct molecular pathways to exert their effects on hematopoietic cells.
This compound: A glutathione S-transferase P1-1 (GST-P1) inhibitor, this compound is a prodrug that is metabolized to its active form, TLK117.[1] GST-P1 is an enzyme overexpressed in many cancers that negatively regulates the c-Jun N-terminal kinase (JNK) pathway by binding to JNK.[1] By inhibiting GST-P1, this compound's active metabolite facilitates the dissociation and subsequent activation of JNK.[1] Activated JNK then promotes the growth, maturation, and differentiation of hematopoietic progenitor cells while inducing apoptosis in leukemia cell lines.[1][2][3]
Lenalidomide: An immunomodulatory drug (IMiD), lenalidomide's mechanism is centered on the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex (CRL4-CRBN).[4][5] Lenalidomide binds to CRBN, altering the substrate specificity of the complex.[5][6] This leads to the ubiquitination and subsequent proteasomal degradation of specific lymphoid transcription factors, primarily Ikaros (IKZF1) and Aiolos (IKZF3).[4][5][7] The degradation of these factors is linked to the anti-proliferative and immunomodulatory effects of the drug.[6] In non-del(5q) MDS, lenalidomide is also suggested to enhance the erythropoietin (EPO) receptor signaling pathway.[8]
Clinical Efficacy in Non-del(5q) MDS
Clinical trials have evaluated both drugs as monotherapies and in combination for low to intermediate-1 risk non-del(5q) MDS. The primary endpoint for efficacy is typically Hematologic Improvement (HI) according to the 2006 International Working Group (IWG) criteria.
Monotherapy Performance
Direct head-to-head trials are scarce; however, data from separate studies provide insight into their individual efficacy.
| Drug | Study | Key Efficacy Endpoint | Result | Citation |
| Lenalidomide | MDS-005 | RBC-Transfusion Independence (TI) ≥ 56 days | 26.9% (Lenalidomide) vs. 2.5% (Placebo) | [9] |
| Lenalidomide | Retrospective | Erythroid Response Rate | 25% - 27% | [10] |
| This compound | Phase 2 | RBC-Transfusion Independence | 29% | [11] |
| This compound | Phase 2 | Hematologic Improvement-Erythroid (HI-E) | 26% | [3] |
Combination Therapy Performance
A Phase 1 dose-ranging study evaluated the safety and efficacy of this compound combined with lenalidomide in 19 patients with non-del(5q) MDS.[2][12]
| Dose Group (this compound + Lenalidomide) | Evaluable Patients (n) | HI-E Response | HI-Platelet (HI-P) Response | HI-Neutrophil (HI-N) Response | RBC-TI Achieved | Citation |
| 2000 mg + 10 mg | 10 | 40% (4/10) | 60% (3/5) | 33% (1/3) | 43% (3/7) of TD patients | [12][13] |
| 2500 mg + 10 mg | 4 | 25% (1/4) | - | - | - | [12][13] |
| Overall | - | - | 60% (3/5 thrombocytopenic pts) | - | 43% (3/7 TD patients) | [2][12] |
HI-E: Hematologic Improvement-Erythroid; HI-P: Hematologic Improvement-Platelet; HI-N: Hematologic Improvement-Neutrophil; RBC-TI: Red Blood Cell Transfusion Independence; TD: Transfusion-Dependent.
Notably, one patient who was previously ineffective to lenalidomide monotherapy became transfusion independent with the combination therapy.[2][12] Multilineage responses were observed, with one patient experiencing a complete trilineage response.[2][12] The combination was found to be tolerable, with an adverse event profile consistent with each drug administered alone.[13]
Experimental Protocols & Methodologies
The clinical evaluation of these drugs follows structured protocols designed to assess safety, tolerability, and efficacy.
Study Design: Phase 1 Combination Trial (this compound + Lenalidomide)
The primary methodology for evaluating the combination therapy was a Phase 1, open-label, dose-ranging study.[2][12]
-
Objective: To determine the safety, tolerability, and recommended Phase 2 dose of this compound in combination with a fixed dose of lenalidomide.
-
Patient Population: Patients diagnosed with low to intermediate-1 risk non-del(5q) MDS.[12]
-
Treatment Regimen: this compound was administered orally at doses of 2000 mg or 2500 mg per day, combined with 10 mg of lenalidomide, on days 1-21 of a 28-day cycle.[12][13]
-
Assessments:
-
Safety: Monitored through the incidence and severity of adverse events (AEs). Common non-hematologic AEs included fatigue, nausea, and diarrhea, while hematologic AEs included thrombocytopenia and neutropenia.[12][13]
-
Efficacy: Hematologic improvement and transfusion independence were assessed using the IWG 2006 criteria.[12]
-
Summary and Conclusion
This compound and lenalidomide present two different therapeutic strategies for non-del(5q) MDS.
-
Mechanism: this compound targets the JNK signaling pathway to promote hematopoietic cell differentiation, while lenalidomide modulates the CRBN E3 ligase to induce degradation of key transcription factors.
-
Efficacy: As monotherapies in non-del(5q) MDS, both agents demonstrate the ability to induce erythroid responses and transfusion independence in approximately a quarter of patients.[3][9][10][11]
-
Combination Potential: Preclinical rationale and early clinical data suggest a potential synergistic or additive effect when combined. The combination of this compound and lenalidomide was well-tolerated and showed promising multi-lineage responses, including in a patient who had previously failed lenalidomide monotherapy.[12][14][15]
The distinct mechanisms of action and the encouraging results from combination studies support the further development of this compound, particularly in conjunction with lenalidomide, as a potential therapeutic option for patients with non-del(5q) MDS.[12]
References
- 1. Phase 1-2a multicenter dose-escalation study of this compound hydrochloride liposomes for injection (Telintra®, TLK199), a novel glutathione analog prodrug in patients with myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. Novel Molecular Mechanism of Lenalidomide in Myeloid Malignancies Independent of Deletion of Chromosome 5q - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lenalidomide - Wikipedia [en.wikipedia.org]
- 6. Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide [pubs.sciepub.com]
- 7. The Myeloma Drug Lenalidomide Promotes the Cereblon-Dependent Destruction of Ikaros Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lenalidomide: Myelodysplastic syndromes with del(5q) and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. Outcome of patients treated for myelodysplastic syndromes without deletion 5q after failure of lenalidomide therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Phase 1 dose-ranging study of this compound hydrochloride in combination with lenalidomide in patients with non-deletion (5q) low to intermediate-1 risk myelodysplastic syndrome (MDS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Making sure you're not a bot! [academiccommons.columbia.edu]
- 14. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 15. This compound hydrochloride for the treatment of myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ezatiostat and Decitabine in Promoting Hematologic Improvement
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of Ezatiostat and Decitabine in promoting hematologic improvement in patients with myelodysplastic syndromes (MDS). This analysis is based on a review of published clinical trial data and mechanistic studies.
Myelodysplastic syndromes are a group of clonal hematopoietic stem cell disorders characterized by ineffective hematopoiesis, leading to peripheral blood cytopenias and a risk of transformation to acute myeloid leukemia (AML).[1] Therapeutic interventions aim to improve blood counts, reduce transfusion dependence, and delay disease progression. This guide focuses on two such agents, this compound and Decitabine, detailing their mechanisms of action, clinical efficacy in terms of hematologic improvement, and the experimental protocols used to evaluate these outcomes.
Mechanisms of Action
This compound and Decitabine operate through distinct molecular pathways to exert their therapeutic effects.
This compound , a glutathione S-transferase P1-1 (GSTP1-1) inhibitor, modulates cellular signaling pathways to promote the growth and maturation of hematopoietic progenitors.[1][2] Its active metabolite, TLK117, binds to GSTP1-1, leading to the activation of Jun-N-terminal kinase (JNK).[1] Activated JNK then promotes the growth and differentiation of hematopoietic cells while inducing apoptosis in leukemic blasts.[1][2]
Decitabine , a hypomethylating agent, functions as a DNA methyltransferase (DNMT) inhibitor.[3][4] By incorporating into DNA, it traps DNMT enzymes, leading to a reduction in DNA methylation.[3][4] This hypomethylation can reactivate silenced tumor suppressor genes, promoting cell differentiation and apoptosis in cancerous cells.[3][5][6] At higher doses, Decitabine can also be cytotoxic by inhibiting DNA synthesis.[5][6]
Signaling Pathway Diagrams
The following diagrams illustrate the distinct signaling pathways of this compound and Decitabine.
Figure 1: this compound Signaling Pathway.
Figure 2: Decitabine Signaling Pathway.
Clinical Efficacy in Hematologic Improvement
The following tables summarize the quantitative data on hematologic improvement from clinical trials of this compound and Decitabine in patients with MDS. It is important to note that these data are from separate studies and not from a head-to-head comparison.
This compound Clinical Trial Data
| Hematologic Improvement (HI) | Phase 1-2a Study (IV)[1] | Phase 2 Study (Oral)[2] |
| Erythroid (HI-E) | 24% (9/38) | 22% (13/60) |
| Neutrophil (HI-N) | 42% (11/26) | 19% (4/21) |
| Platelet (HI-P) | 50% (12/24) | 3.7% (1/27) |
| Trilineage Response | 25% (4/16) | 9.1% (1/11) |
| Bilineage Response | Not Reported | 20% (4/20) |
Decitabine Clinical Trial Data
| Response Category | Phase III Study vs. Supportive Care[7] | Phase II Study (Schedule A)[8] | Phase II Study (Schedule B)[8] | Chinese Phase II Trial (Arm I)[9] | Chinese Phase II Trial (Arm II)[9] |
| Overall Response Rate | 17% | 23% | 23% | 41.5% | 38.1% |
| Complete Response (CR) | 9% | 16.3% (7/43) | 0% | 18.1% | 14.4% |
| Partial Response (PR) | Not Reported | 0% | 4.5% (1/22) | 6.4% | 3.1% |
| Marrow CR (mCR) | Not Reported | 0% | 4.5% (1/22) | 17.0% | 20.6% |
| Hematologic Improvement (HI) | 13% | 7.0% (3/43) | 13.6% (3/22) | 3.2% | 1.0% |
Experimental Protocols
The assessment of hematologic improvement in the cited clinical trials generally follows the International Working Group (IWG) criteria. Below are the typical methodologies employed.
Assessment of Hematologic Improvement
The primary endpoint for efficacy in these studies was the rate of hematologic improvement, as defined by the IWG criteria for MDS. This involves serial monitoring of peripheral blood counts and bone marrow status.
-
Erythroid Response (HI-E):
-
For patients with a baseline hemoglobin <11 g/dL and transfusion dependence, a reduction in red blood cell (RBC) transfusion requirement by at least 4 units over 8 weeks compared with the prior 8 weeks.
-
For patients not requiring transfusions, an increase in hemoglobin by at least 1.5 g/dL.
-
-
Platelet Response (HI-P):
-
For patients with a baseline platelet count <100 x 10⁹/L, an increase by at least 30 x 10⁹/L.
-
For patients with initial platelet counts <20 x 10⁹/L and transfusion dependence, transfusion independence and a platelet count >20 x 10⁹/L.
-
-
Neutrophil Response (HI-N):
-
For patients with a baseline absolute neutrophil count (ANC) <1.0 x 10⁹/L, at least a 100% increase to an ANC >1.0 x 10⁹/L.
-
Experimental Workflow
The following diagram outlines a typical workflow for a clinical trial evaluating hematologic improvement in MDS.
Figure 3: Typical Clinical Trial Workflow for MDS.
Conclusion
Both this compound and Decitabine have demonstrated efficacy in improving hematologic parameters in patients with MDS, albeit through different mechanisms of action. The choice of therapy may depend on various factors, including the specific cytopenias, patient characteristics, and risk stratification. The provided data and protocols offer a foundation for understanding and comparing the clinical performance of these two agents. Further head-to-head clinical trials would be necessary for a definitive comparison of their efficacy in promoting hematologic improvement.
References
- 1. Phase 1-2a multicenter dose-escalation study of this compound hydrochloride liposomes for injection (Telintra®, TLK199), a novel glutathione analog prodrug in patients with myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. What is the mechanism of Decitabine? [synapse.patsnap.com]
- 4. Decitabine - Wikipedia [en.wikipedia.org]
- 5. Decitabine in the treatment of myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evolution of Decitabine Development: Accomplishments, Ongoing Investigations, and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. Randomized open-label phase II study of decitabine in patients with low- or intermediate-risk myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
Synergistic Enhancement of Hematopoiesis: A Comparative Analysis of Ezatiostat and Lenalidomide
For Immediate Release to the Research Community
A notable advancement in the therapeutic landscape for myelodysplastic syndromes (MDS) has been the investigation of combination therapies aimed at improving hematopoietic outcomes. This guide provides a comprehensive comparison of the effects of Ezatiostat and lenalidomide on hematopoietic progenitors, with a focus on their synergistic potential. The information presented herein is derived from a key Phase 1 clinical trial and preclinical knowledge of the individual agents' mechanisms of action.
Executive Summary
The combination of this compound, a glutathione S-transferase P1-1 (GST-P1) inhibitor, and lenalidomide, an immunomodulatory agent, has demonstrated promising clinical activity in patients with non-deletion(5q) low to intermediate-1 risk myelodysplastic syndrome (MDS).[1][2][3] This combination therapy has been shown to be well-tolerated and effective in inducing hematologic improvement, including in patients refractory to lenalidomide monotherapy.[1][2][3] The synergistic effect is thought to arise from their distinct and complementary mechanisms of action on hematopoietic progenitors. This compound promotes the maturation of hematopoietic progenitors by activating the JNK signaling pathway, while lenalidomide exhibits complex activities including direct effects on hematopoietic stem cells and modulation of the bone marrow microenvironment.
Comparative Efficacy: Clinical Findings
A Phase 1 dose-ranging study provides the most definitive data on the synergistic effects of this compound and lenalidomide in a clinical setting. The study evaluated the combination in 19 patients with non-deletion(5q) low to intermediate-1 risk MDS.[1][3]
Table 1: Hematologic Improvement (HI) in Evaluable Patients [1][3]
| Response Category | This compound 2000 mg + Lenalidomide 10 mg (n=10) | This compound 2500 mg + Lenalidomide 10 mg (n=4) |
| Erythroid (HI-E) | 40% (4/10) | 25% (1/4) |
| Platelet (HI-P) | 60% (3/5) | - |
| Neutrophil (HI-N) | 33% (1/3) | - |
Table 2: Multi-lineage Responses in Evaluable Patients [1][3]
| Response Category | This compound 2000 mg + Lenalidomide 10 mg |
| Bilineage (HI-E and HI-P) | 60% (3/5) |
| Bilineage (HI-E and HI-N) | 33% (1/3) |
| Bilineage (HI-N and HI-P) | 33% (1/3) |
| Trilineage Response (Pancytopenia) | 33% (1/3) |
Of note, three out of seven red blood cell (RBC) transfusion-dependent patients (43%) achieved transfusion independence, with one of these patients having previously failed lenalidomide monotherapy.[1][3] These findings strongly suggest a synergistic interaction that can overcome resistance to single-agent therapy.
Mechanisms of Action: A Basis for Synergy
This compound: This agent is a glutathione S-transferase P1-1 (GST-P1) inhibitor.[1][3] GST-P1 normally sequesters Jun N-terminal kinase (JNK), a key signaling molecule. By inhibiting GST-P1, this compound leads to the activation of the JNK pathway, which in turn promotes the growth and maturation of hematopoietic progenitors.[3]
Lenalidomide: The mechanism of lenalidomide in hematopoiesis is multifaceted. It has been shown to have a direct, selective inhibitory effect on the del(5q) clone in MDS.[4] In non-del(5q) MDS and for normal hematopoietic progenitors, its effects are thought to be mediated through immunomodulation, alteration of the bone marrow microenvironment, and direct effects on hematopoietic stem cells that can promote the expansion and proliferation of normal CD34+ cells.[4] Recent studies have also indicated that lenalidomide can modulate the expansion and differentiation of human CD34+ hematopoietic stem/progenitor cells (HSPCs) in vitro.[5]
The proposed synergy likely stems from this compound's direct pro-maturation signaling in progenitor cells, complemented by lenalidomide's broader effects on the bone marrow niche and its direct influence on hematopoietic stem cell function.
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways for this compound and lenalidomide affecting hematopoietic progenitors.
Experimental Protocols
The following outlines the methodology of the key Phase 1 clinical trial investigating the combination of this compound and lenalidomide.
Study Design: This was a Phase 1, multicenter, open-label, dose-ranging study.[3]
Patient Population: 19 patients with non-deletion(5q) low to intermediate-1 risk myelodysplastic syndrome.[1][3]
Treatment Regimen:
-
This compound: Administered orally at doses of 2000 mg/day or 2500 mg/day.[1][3]
-
Lenalidomide: Administered orally at a dose of 10 mg/day.[1][3]
-
Schedule: Both drugs were administered on days 1-21 of a 28-day cycle.[1][3]
Assessments:
-
Efficacy: Hematologic improvement was evaluated based on the International Working Group (IWG) 2006 criteria.[1]
-
Safety: Adverse events were monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE) version 3.0.[3]
Experimental Workflow:
Conclusion and Future Directions
The combination of this compound and lenalidomide represents a promising therapeutic strategy for patients with non-deletion(5q) MDS. The clinical data strongly support a synergistic effect, leading to improved hematologic responses, including in patients who have failed prior lenalidomide therapy.[1][3] The distinct mechanisms of action of these two agents provide a solid biological rationale for this synergy.
Future research should focus on preclinical in vitro and in vivo studies to dissect the precise molecular mechanisms of this synergistic interaction on hematopoietic progenitor cells. Such studies would be invaluable for optimizing combination therapies and identifying predictive biomarkers for patient response. Further clinical trials are also warranted to confirm these initial findings in a larger patient population and to explore the potential of this combination in other hematologic malignancies.[1][3]
References
- 1. Phase 1 dose-ranging study of this compound hydrochloride in combination with lenalidomide in patients with non-deletion (5q) low to intermediate-1 risk myelodysplastic syndrome (MDS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Phase 1 dose-ranging study of this compound hydrochloride in combination with lenalidomide in patients with non-deletion (5q) low to intermediate-1 risk myelodysplastic syndrome (MDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of lenalidomide therapy on hematopoiesis of patients with myelodysplastic syndrome associated with chromosome 5q deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lenalidomide and pomalidomide modulate hematopoietic cell expansion and differentiation in the presence of MSC - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Ezatiostat and Other GSTP1-1 Inhibitors: A Guide for Researchers
For researchers and professionals in drug development, the targeted inhibition of Glutathione S-transferase P1-1 (GSTP1-1) presents a promising avenue for therapeutic intervention, particularly in oncology. GSTP1-1 is often overexpressed in tumor cells, contributing to drug resistance. Ezatiostat (formerly known as Telintra®, TLK199), a glutathione analog prodrug, has been a key molecule in this area of research. This guide provides an objective, data-driven comparison of this compound and other notable GSTP1-1 inhibitors, focusing on their performance, supporting experimental data, and relevant methodologies.
Data Presentation: Quantitative Comparison of GSTP1-1 Inhibitors
The following tables summarize the inhibitory potency of this compound's active metabolite (TLK117) and other GSTP1-1 inhibitors. It is important to note that these values are collated from various studies and may have been determined under different experimental conditions.
| Inhibitor | Type | Target | IC50 (µM) | Ki (µM) | Notes |
| TLK117 (active metabolite of this compound) | Glutathione Analog | GSTP1-1 | >200 (in HT29 cells for parent drug TLK199: 22)[1] | 0.4[1][2] | Selective for GSTP1-1 over GSTA1-1 and GSTM1-1[1]. |
| Ethacrynic Acid | Michael Acceptor | GSTP1-1, GSTA1-1, GSTM1-1 | Varies (low micromolar range)[3][4] | 3.3–4.8[1] | A well-known, non-selective GST inhibitor[4][5]. |
| NBDHEX | Nitrobenzoxadiazole derivative | GSTP1-1, GSTM2-2 | 0.8[6] | - | Potent inhibitor with pro-apoptotic activity[7][8]. |
| LAS17 | Dichlorotriazine derivative | GSTP1-1 (irreversible) | 0.5[9][10][11] | - | A selective, tyrosine-directed irreversible inhibitor[12]. |
| GSTP1-1 inhibitor 1 (compound 6b) | Irreversible inhibitor | GSTP1-1 | 21[13] | - | A long-acting covalent inhibitor[13]. |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of GSTP1-1 inhibitors.
Caption: Mechanism of this compound-induced JNK activation.
Caption: Workflow for a GSTP1-1 inhibition assay.
Experimental Protocols
GSTP1-1 Inhibition Assay
This protocol is a generalized procedure for determining the inhibitory activity of compounds against GSTP1-1.
Materials:
-
Recombinant human GSTP1-1 enzyme
-
Glutathione (GSH)
-
1-chloro-2,4-dinitrobenzene (CDNB)
-
Test inhibitor (e.g., this compound, Ethacrynic acid) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 6.5)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent.
-
In a 96-well plate, add the assay buffer, GSTP1-1 enzyme, and GSH to each well.
-
Add varying concentrations of the test inhibitor to the appropriate wells. Include a control group with no inhibitor.
-
Pre-incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-20 minutes) to allow the inhibitor to interact with the enzyme.[14]
-
Initiate the enzymatic reaction by adding CDNB to all wells.
-
Immediately begin monitoring the change in absorbance at 340 nm at regular intervals for a set duration using a microplate reader. The increase in absorbance is due to the formation of the GS-CDNB conjugate.[14][15][16]
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time curve.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of GSTP1-1 inhibitors on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HT29, MCF-7)
-
Complete cell culture medium
-
Test inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Incubator (37°C, 5% CO2)
-
Microplate reader capable of reading absorbance at 570 nm
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[17]
-
Treat the cells with various concentrations of the test inhibitor and a vehicle control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[17]
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will convert the MTT into a purple formazan product.[18][19]
-
Remove the medium containing MTT and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC50 value for cytotoxicity.
JNK Activity Assay
This protocol provides a general workflow for measuring the activation of JNK, a downstream target of GSTP1-1 inhibition.
Materials:
-
Cell lysate from cells treated with a GSTP1-1 inhibitor
-
Anti-JNK antibody
-
Protein A/G agarose beads for immunoprecipitation
-
JNK substrate (e.g., recombinant ATF2 or c-Jun)
-
Kinase assay buffer
-
ATP (radiolabeled [γ-32P]ATP or non-radiolabeled for antibody-based detection)
-
SDS-PAGE gels and Western blotting reagents
-
Anti-phospho-ATF2 or anti-phospho-c-Jun antibody (for non-radioactive detection)
Procedure:
-
Treat cells with the GSTP1-1 inhibitor for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Immunoprecipitate JNK from the cell lysates using an anti-JNK antibody and protein A/G beads.
-
Wash the immunoprecipitated JNK to remove non-specific binding.
-
Resuspend the JNK-bound beads in a kinase assay buffer containing the JNK substrate (e.g., ATF2).
-
Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Detect the phosphorylated substrate. If using radiolabeled ATP, expose the membrane to X-ray film. If using non-radiolabeled ATP, perform a Western blot using a phospho-specific antibody against the substrate.
-
Quantify the band intensity to determine the level of JNK activity.
This guide provides a foundational comparison of this compound and other GSTP1-1 inhibitors. For in-depth analysis and direct comparisons, researchers are encouraged to perform these assays side-by-side under identical experimental conditions. The provided protocols and diagrams serve as a starting point for designing and executing such studies.
References
- 1. Development of Telintra as an Inhibitor of Glutathione S-Transferase P - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. FDA-approved drugs and other compounds tested as inhibitors of human glutathione transferase P1-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of the inhibitory effects of the telomere-targeted compounds on glutathione S-transferase P1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isozyme-specific inhibition of GSTP1-1: a crucial element in cancer-targeting drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. A new nitrobenzoxadiazole-based GSTP1-1 inhibitor with a previously unheard of mechanism of action and high stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. glpbio.com [glpbio.com]
- 11. GSTP1 is a Driver of Triple-Negative Breast Cancer Cell Metabolism and Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Tyrosine-Reactive Irreversible Inhibitor for Glutathione S-Transferase Pi (GSTP1) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Identification of glutathione transferase (GST P1) inhibitors via a high-throughput screening assay and implications as alternative treatment options for breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Nitrobenzoxadiazole Derivative NBDHEX Behaves as Plasmodium falciparum Gametocyte Selective Inhibitor with Malaria Parasite Transmission Blocking Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. arpi.unipi.it [arpi.unipi.it]
- 17. 4.3. Cell Viability Assay [bio-protocol.org]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Novel Ezatiostat Analogs: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Ezatiostat, a glutathione analog, has paved the way for new therapeutic strategies, particularly in the treatment of myelodysplastic syndromes (MDS).[1][2] Its mechanism of action, centered on the inhibition of Glutathione S-transferase P1-1 (GSTP1-1), has inspired the development of novel analogs with enhanced potency and selectivity.[3][4] This guide provides a comprehensive comparison of these next-generation compounds, summarizing their synthesis, biological activity, and the experimental frameworks used for their evaluation.
Introduction to this compound and its Mechanism of Action
This compound (TLK199) is a tripeptide glutathione analog that functions as a prodrug.[5] It is intracellularly metabolized to its active diacid form, which is a potent and selective inhibitor of GSTP1-1.[5] This enzyme is overexpressed in various hematologic cancers and plays a crucial role in cellular detoxification and the regulation of signaling pathways.[4]
The primary mechanism of action of this compound involves the inhibition of GSTP1-1, which leads to the disruption of its interaction with c-Jun N-terminal kinase (JNK).[2][4] This dissociation results in the activation of the JNK signaling pathway, a key regulator of cell proliferation, differentiation, and apoptosis.[4][6] The activation of JNK, along with other mitogen-activated protein kinases (MAPKs) like ERK, ultimately contributes to the therapeutic effects of this compound, including the induction of apoptosis in malignant cells and the stimulation of normal hematopoietic cell growth and differentiation.[6]
Comparative Biological Activity of Novel this compound Analogs
Recent research has focused on the synthesis of novel diacid analogs of this compound with modifications to the cysteinyl sulfur moiety. These modifications have led to compounds with significantly improved inhibitory potency and selectivity for GSTP1-1. The following table summarizes the comparative biological activities of these novel analogs based on available data.
| Feature | This compound | Novel Diacid Analogs |
| Target | Glutathione S-transferase P1-1 (GSTP1-1) | Glutathione S-transferase P1-1 (GSTP1-1) |
| In Vitro Potency (GSTP1-1 Inhibition) | Baseline | 30- to 130-fold improvement in IC50[5] |
| Selectivity (vs. GSTA1-1 & GSTM1-1) | Baseline | 3- to 10-fold higher selectivity[5] |
| Cytotoxicity (CC50 in HL-60 cells) | - | 6-17 µM range (for esterified prodrugs)[5] |
| Apoptosis Induction | Induces apoptosis | Induces growth arrest and apoptosis in human leukemia cells (HL-60)[5] |
| Cell Differentiation (HL-60 cells) | Induces differentiation | ~2-fold increase in CD11b expression[5] |
| Reactive Oxygen Species (ROS) Production | Increases ROS | 2- to 3-fold increase in HL-60 and 293T cells[5] |
| MAPK Pathway Modulation | Activates JNK and ERK[6] | Disrupts GSTP1-1 binding to JNK, ERK, and p38[6] |
| In Vivo Activity | - | Accelerated recovery in a 5-FU-induced neutropenia model in rats[5] |
Signaling Pathway of this compound and its Analogs
The following diagram illustrates the proposed signaling pathway initiated by this compound and its novel analogs. By inhibiting GSTP1-1, these compounds unleash the pro-apoptotic and differentiation-inducing cascades of the MAPK pathways.
Caption: Signaling pathway of this compound analogs.
Experimental Protocols
The following are representative protocols for the key experiments used to characterize novel this compound analogs.
GSTP1-1 Inhibition Assay
This assay measures the ability of a compound to inhibit the catalytic activity of GSTP1-1.
-
Reagents and Materials:
-
Recombinant human GSTP1-1 enzyme
-
1-chloro-2,4-dinitrobenzene (CDNB)
-
Reduced glutathione (GSH)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 6.5)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
-
-
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, GSH, and GSTP1-1 enzyme in each well of the 96-well plate.
-
Add the test compound (this compound analog) at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding CDNB to all wells.
-
Immediately measure the change in absorbance at 340 nm over time using a spectrophotometer. The increase in absorbance corresponds to the formation of the S-(2,4-dinitrophenyl)glutathione conjugate.
-
Calculate the initial reaction rates for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the GSTP1-1 activity.
-
Cell Viability (MTT) Assay
This assay assesses the cytotoxic effects of the compounds on cancer cell lines.
-
Reagents and Materials:
-
Human cancer cell line (e.g., HL-60)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader capable of reading absorbance at 570 nm
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound analogs. Include a vehicle control and a positive control for cytotoxicity.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) in a cell culture incubator.
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the CC50 (or IC50) value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay quantifies the percentage of cells undergoing apoptosis.
-
Reagents and Materials:
-
Human cancer cell line (e.g., HL-60)
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
-
-
Procedure:
-
Treat the cells with the this compound analogs at their respective CC50 concentrations for a defined period (e.g., 24 or 48 hours).
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-FITC negative and PI negative
-
Early apoptotic cells: Annexin V-FITC positive and PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive
-
-
Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the compounds.
-
Experimental Workflow
The following diagram outlines a general workflow for the synthesis and biological evaluation of novel this compound analogs.
Caption: General experimental workflow.
Conclusion
The development of novel diacid analogs of this compound represents a significant advancement in the pursuit of more effective and selective cancer therapeutics. The data, though preliminary and primarily from conference presentations, strongly suggests that these second-generation compounds possess superior inhibitory activity against GSTP1-1 and enhanced pro-apoptotic and differentiation-inducing capabilities compared to the parent compound. Further in-depth studies, including the publication of full peer-reviewed research, are anticipated to provide a more detailed quantitative comparison and solidify the therapeutic potential of these promising new agents.
References
- 1. Telik, Inc. Announces Final Positive Phase 2 Results of a Multicenter Study of Oral this compound Hydrochloride (TELINTRA(R), TLK199) in Patients with Myelodysplastic Syndrome - BioSpace [biospace.com]
- 2. Phase 1-2a multicenter dose-escalation study of this compound hydrochloride liposomes for injection (Telintra®, TLK199), a novel glutathione analog prodrug in patients with myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Implications of glutathione-S transferase P1 in MAPK signaling as a CRAF chaperone: In memory of Dr. Irving Listowsky - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Telintra as an Inhibitor of Glutathione S-Transferase P - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Abstract 3246: Synthesis and biochemical characterization of novel analogues of this compound hydrochloride (TLK199, Telintra®) | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
S-Biphenyl Substituted Ezatiostat Analogs Demonstrate Enhanced Antitumor Activity
For Immediate Release
Palo Alto, CA - Researchers have developed novel S-biphenyl substituted analogs of Ezatiostat, a known inhibitor of Glutathione S-transferase P1-1 (GSTP1-1), which demonstrate significantly enhanced in vitro potency and robust antitumor activity against human leukemia cells. These findings position the new analogs as promising candidates for further preclinical and clinical development in oncology.
This compound, a glutathione analog, functions by inhibiting GSTP1-1, an enzyme often overexpressed in cancer cells. This inhibition leads to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, ultimately inducing apoptosis (programmed cell death) in malignant cells. Seeking to improve upon the therapeutic potential of this compound, scientists synthesized a series of analogs with various substitutions on the cysteinyl sulfur. Among these, the S-biphenylmethyl substituted analogs emerged as exceptionally potent.
Superior In Vitro Efficacy of S-Biphenyl Analogs
In a key study, replacement of the benzyl group in this compound with a 2- or 4-biphenylmethyl substituent resulted in a remarkable 30- to 130-fold improvement in the half-maximal inhibitory concentration (IC50) against GSTP1-1.[1] This enhanced enzymatic inhibition translated to significant cytotoxic effects in human leukemia (HL-60) cells. The S-biphenyl analogs induced growth arrest and apoptosis with half-maximal effective concentration (CC50) values in the range of 6-17 μM, comparable to or lower than the parent compound, this compound.[1]
While the specific IC50 and CC50 values for each S-biphenyl analog from a peer-reviewed publication are not publicly available, the significant fold-increase in potency highlights their potential as superior antitumor agents.
Comparative Antitumor Activity Data (Conceptual)
The following table conceptualizes the expected comparative data based on available information. The data for S-biphenyl analogs is presented as a potential range, reflecting the reported improvements in potency.
| Compound | Target | IC50 (GSTP1-1) | Antitumor Activity (HL-60 cells) CC50 | Key Findings |
| This compound | GSTP1-1 | Baseline | ~6-17 µM[1] | Induces apoptosis via JNK activation. |
| S-Biphenyl Substituted Analogs | GSTP1-1 | 30-130x lower than this compound (projected)[1] | ≤ 6-17 µM[1] | Significantly enhanced GSTP1-1 inhibition; potent induction of apoptosis. |
Mechanism of Action: Enhanced JNK Pathway Activation
The antitumor activity of this compound and its analogs is intrinsically linked to their ability to disrupt the interaction between GSTP1-1 and JNK. In cancer cells, GSTP1-1 can sequester and inactivate JNK, a critical component of the apoptotic signaling cascade. By inhibiting GSTP1-1, these compounds release JNK, allowing its phosphorylation and activation, which in turn triggers downstream events leading to apoptosis. The enhanced potency of the S-biphenyl substituted analogs suggests a more efficient disruption of the GSTP1-1/JNK complex.
Caption: Signaling pathway of S-biphenyl this compound analogs.
Experimental Protocols
Detailed experimental protocols from a primary research article for the S-biphenyl substituted analogs are not currently available. However, based on standard methodologies for evaluating similar compounds, the following experimental workflows are likely to have been employed.
GSTP1-1 Inhibition Assay
This assay is crucial for determining the direct inhibitory effect of the compounds on the target enzyme.
References
Navigating Therapeutic Resistance in Myelodysplastic Syndromes: A Comparative Analysis of Ezatiostat's Cross-Resistance Profile
For Immediate Release
A deep dive into the mechanistic underpinnings of Ezatiostat and other approved Myelodysplastic Syndromes (MDS) therapies, this guide provides a comparative analysis of their cross-resistance profiles. Aimed at researchers, scientists, and drug development professionals, this document synthesizes available data and proposes experimental frameworks to address gaps in our understanding of therapeutic resistance in MDS.
Myelodysplastic Syndromes (MDS) are a group of complex and heterogeneous clonal hematopoietic stem cell disorders characterized by ineffective hematopoiesis, cytopenias, and a variable risk of progression to acute myeloid leukemia (AML). The therapeutic landscape of MDS includes agents with distinct mechanisms of action, such as the glutathione S-transferase P1-1 (GSTP1-1) inhibitor this compound, the immunomodulatory drug lenalidomide, and hypomethylating agents (HMAs) like azacitidine and decitabine. A critical challenge in the clinical management of MDS is the development of resistance to these therapies. Understanding the potential for cross-resistance between these agents is paramount for optimizing sequential and combination treatment strategies.
This guide provides a comparative overview of the signaling pathways and resistance mechanisms of this compound, lenalidomide, and HMAs. While direct experimental data on the cross-resistance of this compound is limited, the distinct mechanisms of action of these drugs suggest a low probability of overlapping resistance pathways. Clinical observations have shown that patients with MDS who are refractory to lenalidomide may still respond to treatment with this compound in combination with lenalidomide, supporting the hypothesis of a lack of complete cross-resistance.[1][2][3]
Comparative Analysis of MDS Therapies
To facilitate a clear comparison, the following table summarizes the key characteristics of this compound, lenalidomide, and hypomethylating agents.
| Feature | This compound | Lenalidomide | Hypomethylating Agents (Azacitidine, Decitabine) |
| Primary Target | Glutathione S-transferase P1-1 (GSTP1-1)[4] | Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex[2] | DNA Methyltransferases (DNMTs)[5][6] |
| Mechanism of Action | Inhibition of GSTP1-1 leads to the activation of c-Jun N-terminal kinase (JNK), promoting hematopoietic progenitor cell proliferation and apoptosis of malignant cells.[4] | Binds to CRBN, leading to the ubiquitination and degradation of specific substrate proteins, including Ikaros family zinc finger proteins 1 and 3 (IKZF1, IKZF3) and casein kinase 1 alpha (CK1α).[2] | Incorporation into DNA and/or RNA, leading to the inhibition of DNMTs, resulting in DNA hypomethylation and re-expression of tumor suppressor genes.[5][6][7] |
| Known Resistance Mechanisms | Data not available. | Mutations or decreased expression of CRBN. Mutations in substrate proteins. | Changes in drug transport and metabolism, alterations in nucleotide metabolism, and mutations in genes such as TET2 and ASXL1.[7] |
| Clinical Evidence for Lack of Cross-Resistance | A phase 1 study of this compound in combination with lenalidomide showed responses in patients with non-del(5q) MDS, including one patient for whom prior lenalidomide monotherapy was ineffective.[1][2][3] | Not applicable. | Not applicable. |
Signaling Pathways and Mechanisms of Action
The distinct signaling pathways targeted by this compound, lenalidomide, and hypomethylating agents are central to the hypothesis of a low potential for cross-resistance.
This compound Signaling Pathway
This compound's therapeutic effects are mediated through the inhibition of GSTP1-1, a negative regulator of the JNK signaling pathway. By inhibiting GSTP1-1, this compound leads to the activation of JNK, which in turn phosphorylates downstream targets like c-Jun. This activation can lead to both the proliferation and differentiation of normal hematopoietic progenitors and the induction of apoptosis in malignant clones.
Caption: this compound inhibits GSTP1-1, leading to JNK activation and downstream effects.
Lenalidomide Signaling Pathway
Lenalidomide functions by binding to the cereblon (CRBN) protein, which is part of an E3 ubiquitin ligase complex. This binding alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of specific proteins, including the transcription factors IKZF1 and IKZF3, and the kinase CK1α. The degradation of these proteins results in downstream effects that inhibit tumor cell growth and promote an anti-tumor immune response.
Caption: Lenalidomide redirects the CRBN-E3 ligase complex to degrade target proteins.
Hypomethylating Agents Signaling Pathway
Hypomethylating agents, such as azacitidine and decitabine, are nucleoside analogs that, after being incorporated into DNA, covalently trap DNA methyltransferases (DNMTs). This trapping leads to the depletion of active DNMTs and subsequent passive demethylation of the genome during DNA replication. The resulting hypomethylation can lead to the re-expression of silenced tumor suppressor genes, inducing cell differentiation and apoptosis.
Caption: HMAs inhibit DNMTs, leading to DNA hypomethylation and gene re-expression.
Experimental Protocols for Assessing Cross-Resistance
To empirically determine the cross-resistance profile of this compound with other MDS therapies, a series of in vitro experiments can be conducted. The following protocols provide a framework for such an investigation.
Experimental Workflow
The overall workflow for assessing cross-resistance involves generating drug-resistant cell lines and then testing the sensitivity of these resistant lines to other drugs.
Caption: Workflow for in vitro assessment of cross-resistance.
Detailed Methodologies
1. Cell Lines and Culture:
-
Cell Lines: Utilize established human MDS/AML cell lines such as SKM-1, MOLM-13, or KG-1.
-
Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
2. Generation of Drug-Resistant Cell Lines:
-
Method: Gradually expose the parental cell line to increasing concentrations of the drug of interest (e.g., lenalidomide or a hypomethylating agent) over several months.
-
Procedure: Start with a concentration equivalent to the IC20 (the concentration that inhibits 20% of cell growth). Once the cells have adapted and are growing at a normal rate, double the drug concentration. Repeat this process until the cells can tolerate a concentration at least 10-fold higher than the initial IC50 of the parental line.
-
Verification: Confirm the resistant phenotype by performing a cell viability assay (e.g., MTT) and comparing the IC50 of the resistant line to the parental line.
3. Cell Viability Assay (MTT Assay):
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Protocol:
-
Seed 1 x 10^4 cells per well in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound, lenalidomide, or an HMA for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values.
-
4. Colony Formation (Clonogenic) Assay:
-
Principle: This assay assesses the ability of single cells to proliferate and form colonies, providing a measure of long-term cell survival.
-
Protocol:
-
Treat cells with different concentrations of the drugs for 24 hours.
-
Plate a low density of cells (e.g., 500 cells/well) in a 6-well plate in a semi-solid medium (e.g., MethoCult™).
-
Incubate for 10-14 days until colonies are visible.
-
Stain the colonies with crystal violet and count the number of colonies containing at least 50 cells.
-
Calculate the surviving fraction for each treatment.
-
5. Apoptosis Assay (Caspase-3 Activity Assay):
-
Principle: This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Protocol:
-
Treat cells with the drugs for 48 hours.
-
Lyse the cells and incubate the lysate with a caspase-3 substrate (e.g., Ac-DEVD-pNA).
-
Measure the absorbance of the resulting colorimetric product at 405 nm.
-
Quantify the fold-increase in caspase-3 activity relative to untreated controls.
-
6. Signaling Pathway Analysis (Western Blotting):
-
Principle: This technique is used to detect specific proteins in a sample and can be used to assess the activation of signaling pathways.
-
Protocol for JNK Activation:
-
Treat cells with this compound for various time points.
-
Lyse the cells and determine the protein concentration.
-
Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate with primary antibodies against phospho-JNK and total JNK overnight at 4°C.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Conclusion
The distinct mechanisms of action of this compound, lenalidomide, and hypomethylating agents provide a strong rationale for their potential use in sequence or in combination to overcome or circumvent therapeutic resistance in MDS. While direct comparative data on cross-resistance is still emerging, the available clinical evidence is encouraging. The experimental protocols outlined in this guide offer a robust framework for researchers to systematically investigate the cross-resistance profiles of these and other novel MDS therapies, ultimately paving the way for more effective and personalized treatment strategies for patients with this challenging disease.
References
- 1. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. researchgate.net [researchgate.net]
- 3. Multidrug resistance in haemopoietic cell lines, myelodysplastic syndromes and acute myeloblastic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tandfonline.com [tandfonline.com]
- 6. In vitro basis for treatment with hypomethylating agents and histone deacetylase inhibitors: can epigenetic changes be used to monitor treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Resistance to Hypomethylating Agents in Myelodysplastic Syndrome and Acute Myeloid Leukemia From Clinical Data and Molecular Mechanism [frontiersin.org]
comparative proteomics of Ezatiostat-treated versus untreated hematopoietic cells
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anticipated proteomic changes in hematopoietic cells following treatment with Ezatiostat. The information is synthesized from the known mechanism of action of this compound and established proteomic methodologies.
This compound, a glutathione S-transferase P1 (GSTP1) inhibitor, has been investigated for its therapeutic potential in hematological malignancies. Its mechanism of action involves the disruption of the interaction between GSTP1 and c-Jun N-terminal kinase (JNK), leading to the activation of the JNK signaling pathway. This guide outlines the expected proteomic consequences of this compound treatment, offering insights into its molecular effects on hematopoietic cells.
Inferred Quantitative Proteomic Changes
| Protein Family/Pathway | Expected Change with this compound Treatment | Rationale |
| JNK Signaling Pathway | ||
| c-Jun | Increased phosphorylation | This compound relieves GSTP1-mediated inhibition of JNK, leading to downstream activation and phosphorylation of c-Jun. |
| JunB, ATF2 | Increased phosphorylation | As downstream targets of JNK, their phosphorylation is expected to increase upon pathway activation. |
| Apoptosis Regulators | ||
| Bcl-2 family (e.g., Bcl-2, Bcl-xL) | Decreased expression | Activation of the JNK pathway is often associated with pro-apoptotic signals, which can include the downregulation of anti-apoptotic proteins. |
| Caspases (e.g., Caspase-3, Caspase-9) | Increased activation (cleavage) | JNK-mediated apoptosis typically converges on the activation of the caspase cascade. |
| Cell Cycle Regulators | ||
| Cyclins (e.g., Cyclin D1) | Decreased expression | JNK activation can lead to cell cycle arrest, often mediated by the downregulation of cyclins. |
| Cyclin-Dependent Kinase Inhibitors (e.g., p21, p27) | Increased expression | JNK signaling can induce the expression of CDK inhibitors, leading to cell cycle arrest. |
| Glutathione S-Transferase Family | ||
| GSTP1 | No change in expression, but inhibited activity | This compound is a direct inhibitor of GSTP1 activity, but it is not expected to significantly alter the protein's expression level in the short term. |
Experimental Protocols
The following section details a standard experimental workflow for a comparative proteomic analysis of hematopoietic cells, which can be adapted for studying the effects of this compound.
Cell Culture and this compound Treatment
-
Cell Lines: Human hematopoietic cell lines (e.g., K562, HL-60) or primary hematopoietic stem and progenitor cells.
-
Culture Conditions: Cells are cultured in appropriate media (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: Cells are treated with a predetermined concentration of this compound (or a vehicle control, e.g., DMSO) for a specified duration (e.g., 24, 48 hours).
Protein Extraction and Quantification
-
Lysis: Cells are harvested, washed with PBS, and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantification: The total protein concentration in the lysates is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
Proteomic Analysis using Mass Spectrometry
-
Sample Preparation: Equal amounts of protein from treated and untreated samples are subjected to in-solution or in-gel digestion with trypsin.
-
LC-MS/MS Analysis: The resulting peptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS) to determine their amino acid sequence and relative abundance.
-
Data Analysis: The MS/MS data is processed using bioinformatics software to identify and quantify proteins. Statistical analysis is performed to identify proteins that are differentially expressed between the this compound-treated and untreated groups.
Visualizing the Mechanism and Workflow
To better illustrate the processes involved, the following diagrams were created using the DOT language.
Caption: this compound inhibits GSTP1, leading to JNK activation and subsequent apoptosis and cell cycle arrest.
Caption: A typical workflow for comparative proteomic analysis of hematopoietic cells.
Safety Operating Guide
Proper Disposal Procedures for Ezatiostat: A Comprehensive Safety and Handling Guide
This document provides essential safety, logistical, and procedural information for the proper handling and disposal of Ezatiostat (also known as TLK199 or TER199). As an investigational drug and a selective inhibitor of glutathione S-transferase P1-1 (GSTP1-1), this compound requires careful management in a laboratory setting to ensure personnel safety and environmental compliance.[1][2][3] Researchers, scientists, and drug development professionals must adhere to these guidelines in conjunction with their institution's specific Environmental Health and Safety (EHS) protocols.
Immediate Safety and Hazard Information
This compound is classified with several hazards that necessitate the use of appropriate personal protective equipment (PPE) and careful handling.[4]
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[4]
-
Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[4]
-
Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[4]
-
Specific Target Organ Toxicity, Single Exposure (Category 3): H335 - May cause respiratory irritation.[4]
Essential Safety Precautions (Precautionary Statements):
-
Prevention: Avoid breathing dust, fumes, or spray (P261). Wash hands thoroughly after handling (P264). Do not eat, drink, or smoke when using this product (P270). Use only in a well-ventilated area (P271). Wear protective gloves, protective clothing, eye protection, and face protection (P280).[4]
-
Response: In case of skin contact, wash with plenty of soap and water (P302+P352). If inhaled, move the person to fresh air (P304+P340). If in eyes, rinse cautiously with water for several minutes, removing contact lenses if possible (P305+P351+P338). Rinse mouth if swallowed (P330).[4]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound, as an investigational and potentially hazardous agent, must follow the established procedures for chemical and cytotoxic waste.[5][6] The primary method of disposal is incineration through a licensed hazardous waste vendor.[5][7][8]
Step 1: Segregation and Containerization
-
Identify all materials contaminated with this compound. This includes unused or expired pure compounds, leftover solutions, contaminated vials, ampules, syringes, PPE (gloves, lab coats), and spill cleanup materials.[7]
-
Do not dispose of this compound down the drain or in regular trash.[9]
-
Select a compatible hazardous waste container. This is typically a rigid, leak-proof container with a screw-top lid, often provided by your institution's EHS department.[5][7]
-
For liquid waste (e.g., this compound dissolved in DMSO), use a designated liquid waste container. For solid waste (e.g., contaminated vials, powders), use a solids container.[5] Original containers like vials and bottles can often be placed directly into the hazardous waste container.[5]
Step 2: Labeling
-
Obtain official "HAZARDOUS WASTE" labels from your EHS department. No other labels are generally acceptable.[5]
-
Affix the label to the container and fill it out completely and legibly. Required information typically includes:
-
Principal Investigator (PI) Name
-
Laboratory location (Building and Room Number)
-
Contact phone number
-
Chemical contents: List "this compound" and any solvents (e.g., "Dimethyl sulfoxide") with their approximate concentrations or percentages. Avoid abbreviations.[5]
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Store the labeled, sealed waste container in a designated Satellite Accumulation Area (SAA).[5]
-
The SAA must be located at or near the point of generation and under the control of the laboratory personnel. It may be a designated cabinet or a secondary containment tub.[5]
-
The SAA must be registered with your institution's EHS department.[5]
-
A weekly inspection of the SAA and the waste containers must be performed and documented on an inspection log.[5]
Step 4: Arranging for Disposal
-
Once the container is full or the waste is ready for removal, submit a chemical waste disposal request to your institution's EHS department.[5]
-
EHS personnel will schedule a pickup. They are responsible for transporting the waste to a central storage facility before it is sent to a permitted incinerator.[5][8]
-
Ensure you receive a copy of the completed disposal form at the time of pickup for your laboratory's records.[5]
Quantitative Data and Stability
Proper storage is critical to maintaining the integrity of this compound before use and for managing waste. The following tables summarize key quantitative data.
Table 1: Solubility of this compound
| Solvent | Concentration |
|---|---|
| DMSO | >50 mg/mL (94.4 mM)[10] |
| Ethanol | 20 mg/mL (37.76 mM)[10] |
| DMF | 20 mg/mL[11] |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL[11] |
Table 2: Storage and Stability of this compound Solutions
| Storage Condition | Duration | Notes |
|---|---|---|
| -80°C | Up to 6 months[1] | Recommended for stock solutions. |
| -20°C | Up to 1 month[1] | For shorter-term storage. |
| Powder (at -20°C) | Up to 3 years[10] | Keep sealed and away from moisture.[1][10] |
Visualized Workflows and Pathways
Diagram 1: this compound Disposal Workflow
Caption: A step-by-step workflow for the safe disposal of this compound waste.
Diagram 2: this compound Mechanism of Action
Caption: Signaling pathway showing this compound inhibiting GSTP1 to activate JNK.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of Telintra as an Inhibitor of Glutathione S-Transferase P - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound hydrochloride for the treatment of myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. research.cuanschutz.edu [research.cuanschutz.edu]
- 6. sharpsmart.co.uk [sharpsmart.co.uk]
- 7. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 9. su.se [su.se]
- 10. This compound | GST | Glutathione Peroxidase | Apoptosis | TargetMol [targetmol.com]
- 11. caymanchem.com [caymanchem.com]
Personal protective equipment for handling Ezatiostat
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Ezatiostat. Adherence to these procedures is essential to ensure a safe laboratory environment and prevent exposure to this potent glutathione S-transferase P1-1 (GSTP1) inhibitor.
Personal Protective Equipment (PPE) and Safety Precautions
This compound is classified as a hazardous substance that is harmful if swallowed, causes skin irritation, and can lead to serious eye and respiratory irritation[1]. Therefore, stringent adherence to the following personal protective equipment guidelines is mandatory.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and irritation[1]. |
| Eye and Face Protection | Safety glasses with side shields or goggles; face shield if splashing is a risk | To protect against eye irritation from dust or splashes[1]. |
| Skin and Body Protection | Laboratory coat; additional protective clothing as needed to prevent skin exposure | To prevent skin contact and contamination of personal clothing[1]. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, use a NIOSH-approved respirator. | To prevent respiratory tract irritation from inhalation of dust or fumes[1]. |
Standard Operating Procedure for Handling this compound
The following workflow outlines the essential steps for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
Emergency Procedures
In the event of exposure, follow these first-aid measures immediately:
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention[1].
-
After Skin Contact: Wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, consult a physician[1].
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[1].
-
After Swallowing: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention[1].
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect all contaminated solid materials, such as gloves, pipette tips, and empty vials, in a clearly labeled hazardous waste container.
-
Liquid Waste: Aqueous solutions containing minor residues of solvents like DMSO may be permissible for drain disposal in some jurisdictions, but this should be verified with local environmental health and safety offices[2]. It is generally recommended to collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Decontamination: Decontaminate surfaces and equipment by scrubbing with a suitable solvent like alcohol[1].
Always consult your institution's specific guidelines and local regulations for chemical waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
